molecular formula C10H8ClNO2 B579273 3-Chloro-8-methoxyquinolin-4-OL CAS No. 16778-22-6

3-Chloro-8-methoxyquinolin-4-OL

Cat. No.: B579273
CAS No.: 16778-22-6
M. Wt: 209.629
InChI Key: QBTBXSAXOFOZIA-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxyquinolin-4-ol is a versatile quinoline derivative serving as a key chemical intermediate in medicinal chemistry and drug discovery. Its core research value lies in its role as a precursor for synthesizing novel compounds with multifunctional biological activity. Quinoline-based scaffolds are extensively investigated for developing therapeutic agents for neurodegenerative diseases. Research indicates that structurally related quinoline compounds can act as potent and selective inhibitors of enzymes like human butyrylcholinesterase (hBChE) and monoamine oxidase B (hMAO-B), which are significant targets in the treatment of Alzheimer's and Parkinson's diseases . The chloromethoxyquinoline structure provides a privileged framework for designing such multifunctional ligands, which may also exhibit antioxidant and metal-chelating properties, contributing to neuroprotective effects in cellular models . Furthermore, the quinoline core is a prominent pharmacophore in oncology research. Substitutions on the quinoline ring, particularly at the 3- and 4- positions, are crucial for modulating biological activity against various cancer targets . This compound's specific substitution pattern makes it a valuable building block for generating novel chemical entities aimed at inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase or other key oncogenic drivers, showing promise in antiproliferative assays against several human carcinoma cell lines . The structural motif of 8-methoxyquinoline is also frequently explored for its antimalarial and antimicrobial potential, underscoring the broad utility of this chemical series in infectious disease research . Researchers leverage this compound to develop new efficacious candidates with dual-action mechanisms, highlighting its significance in pioneering new therapeutic strategies.

Properties

IUPAC Name

3-chloro-8-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTBXSAXOFOZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651210
Record name 3-Chloro-8-methoxyquinolin-4(1H)-one
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16778-22-6
Record name 3-Chloro-8-methoxy-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16778-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-8-methoxyquinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-8-methoxyquinolin-4-OL synthesis pathway and precursors.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-8-methoxyquinolin-4-ol (also known as 3-chloro-8-methoxy-4(1H)-quinolone) is a critical heterocyclic scaffold used primarily as an intermediate in the development of kinase inhibitors (e.g., for c-Met or VEGFR targets) and advanced antimalarial agents.[1][2] Its structural value lies in the 8-methoxy group , which often improves metabolic stability and solubility compared to unsubstituted quinolines, and the 3-chloro substituent , which serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or as a steric modulator in active sites.[2]

This guide details the "Gold Standard" synthesis pathway: a modified Gould-Jacobs reaction followed by regioselective electrophilic chlorination. This route is selected for its scalability, cost-effectiveness, and avoidance of unstable intermediates common in alternative cyclization methods.[2]

Part 1: Chemical Identity & Retrosynthetic Analysis[2]

Structural Dynamics: The Tautomerism Factor

A critical "Expertise" insight for researchers is the tautomeric nature of this molecule. While nomenclature often refers to the 4-ol (enol) form, the compound exists predominantly as the 4(1H)-one (keto) tautomer in solid state and neutral solution.[2]

  • Implication: Synthetic protocols must account for the solubility profile of the pyridone-like "one" form, which is significantly less soluble in non-polar solvents than a true phenol.

  • Reactivity: Electrophilic substitution (chlorination) occurs readily at the C3 position due to the activation provided by the enaminone system of the quinolone ring.

Retrosynthetic Logic

To synthesize the target with high regiocontrol, we disconnect the quinoline ring at the N1-C2 and C4-C4a bonds. This points to the Gould-Jacobs strategy, utilizing 2-methoxyaniline (o-anisidine) as the defining precursor for the benzene ring substitution pattern.[2]

Retrosynthesis Figure 1: Retrosynthetic analysis of this compound. Target This compound Intermediate1 8-Methoxyquinolin-4(1H)-one Target->Intermediate1 Regioselective Chlorination (C3) Intermediate2 Ethyl 8-methoxy-4-hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 Hydrolysis & Decarboxylation Precursor1 2-Methoxyaniline (o-Anisidine) Intermediate2->Precursor1 Gould-Jacobs Cyclization Precursor2 Diethyl ethoxymethylenemalonate (EMME) Intermediate2->Precursor2 Condensation

Part 2: Detailed Synthesis Pathway

Phase 1: Precursor Assembly (Enamine Formation)

Reaction: Condensation of 2-methoxyaniline with Diethyl ethoxymethylenemalonate (EMME).[2]

  • Reagents: 2-Methoxyaniline (1.0 eq), EMME (1.1 eq).[2]

  • Solvent: Ethanol or neat (solvent-free).[2]

  • Conditions: Reflux (ethanol) or 110°C (neat) for 2–4 hours.

Protocol:

  • Charge a reactor with 2-methoxyaniline .

  • Add Diethyl ethoxymethylenemalonate (EMME) slowly under agitation.

  • Heat the mixture to 110°C. Ethanol is generated as a byproduct.

  • Process Control: Use a Dean-Stark trap or vacuum to remove ethanol, driving the equilibrium forward.[2]

  • Endpoint: Solidification of the reaction mass upon cooling indicates formation of the enamine intermediate (Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate).

  • Purification: Recrystallize from hexane/ethanol if necessary, though crude is often sufficient for cyclization.

Phase 2: The Gould-Jacobs Cyclization

Reaction: Thermal intramolecular cyclization to form the quinoline core.

  • Reagents: Enamine intermediate.

  • Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Conditions: 250°C (High Temperature).

Protocol:

  • Pre-heat Dowtherm A (10–20 volumes relative to precursor) to 250°C in a vessel equipped with a reflux condenser.

  • Add the Enamine intermediate portion-wise to the boiling solvent.

    • Critical Safety Note: Rapid addition causes violent foaming due to ethanol evolution. Add slowly.

  • Maintain temperature at 250°C for 30–60 minutes.

  • Cool the mixture to ~80°C.

  • Add hexane or ethanol to precipitate the product.

  • Filter the solid Ethyl 8-methoxy-4-hydroxyquinoline-3-carboxylate . Wash with hexane to remove Dowtherm A.

Phase 3: Hydrolysis and Decarboxylation

Reaction: Removal of the C3-ester group to yield the unsubstituted 4-quinolinol.

  • Reagents: 10% NaOH (aq), HCl (conc).

  • Conditions: Reflux.[3][4][5][6]

Protocol:

  • Suspend the ester from Phase 2 in 10% NaOH solution.

  • Reflux for 2–4 hours until the solid dissolves (formation of carboxylate salt).

  • Cool and acidify with HCl to pH 2 to precipitate the 3-carboxylic acid .

  • Decarboxylation: Suspend the wet acid in Dowtherm A or diphenyl ether and heat to 250°C again until CO₂ evolution ceases (approx. 1–2 hours).

    • Alternative (Lab Scale): Microwave irradiation of the dry acid can also effect decarboxylation.

  • Isolate 8-Methoxyquinolin-4-ol by filtration and washing.[2]

Phase 4: Regioselective Chlorination (The Critical Step)

Reaction: Electrophilic chlorination at C3.

  • Reagents: Sulfuryl Chloride (

    
    ) OR N-Chlorosuccinimide (NCS).[2]
    
  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM).

  • Conditions: 0°C to Room Temperature.

Mechanism & Causality: The 4-quinolinol ring is electron-rich.[2] The C3 position is the most nucleophilic site (ortho to the hydroxyl/keto group and para to the nitrogen). Using


 provides a clean source of 

without the over-chlorination risks associated with

gas.

Protocol:

  • Dissolve/suspend 8-Methoxyquinolin-4-ol (1.0 eq) in Glacial Acetic Acid .

  • Cool to 0–5°C.

  • Add Sulfuryl Chloride (1.05 eq) dropwise over 30 minutes.

    • Observation: The suspension may clear as the reaction proceeds, then reprecipitate the product.

  • Stir at room temperature for 2 hours.

  • Pour the mixture into ice water.

  • Neutralize with Sodium Bicarbonate (

    
    ) to pH 7.[7]
    
  • Filter the off-white solid: This compound .[2]

Part 3: Visualization of the Workflow

SynthesisFlow Figure 2: Step-by-step synthesis workflow for this compound. cluster_0 Phase 1: Enamine Formation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Modification cluster_3 Phase 4: Functionalization Step1 2-Methoxyaniline + EMME (110°C, -EtOH) Step2 Thermal Cyclization (Dowtherm A, 250°C) Step1->Step2 Intermediate Enamine Step3 Hydrolysis (NaOH) & Decarboxylation (Heat) Step2->Step3 3-Ester-4-quinolinol Step4 Chlorination (C3) (SO2Cl2 / AcOH) Step3->Step4 8-Methoxyquinolin-4-ol Final This compound Step4->Final Yields 75-85%

Part 4: Technical Data & Troubleshooting

Quantitative Summary Table
ParameterSpecification / RangeNotes
Overall Yield 45% – 60%From 2-methoxyaniline
Key Impurity 3,3-dichloro derivativeResult of excess chlorinating agent
Melting Point >200°C (Decomposes)Characteristic of high-melting quinolones
Solubility DMSO, DMF, Hot Acetic AcidPoor in water, DCM, Hexane
Appearance Off-white to pale yellow powderDarkens upon oxidation/light exposure
Troubleshooting & Optimization
  • Issue: Incomplete Cyclization (Phase 2).

    • Cause: Temperature too low (<240°C) or presence of residual ethanol.

    • Fix: Ensure Dowtherm A is at a rolling boil (257°C) before addition. Remove ethanol via distillation during Phase 1.[1]

  • Issue: Over-chlorination (Phase 4). [2]

    • Cause: Excess

      
       or high temperatures.
      
    • Fix: Strictly control stoichiometry (1.05 eq). Keep reaction at 0°C during addition. If over-chlorination occurs, purification requires difficult column chromatography; prevention is key.[2]

  • Issue: "Sticky" Precipitate.

    • Cause: Trapped Dowtherm A.

    • Fix: Wash the crude solid vigorously with hot hexane or toluene.

Safety & Regulatory
  • Sulfuryl Chloride: Highly corrosive and reacts violently with water to release HCl and

    
     gases. Perform all transfers in a fume hood.
    
  • Dowtherm A: High boiling point (257°C). Risk of thermal burns. Ensure glassware is rated for high thermal stress.

  • Waste: Chlorinated organic waste must be segregated. Quinolines can be ecotoxic; do not release into aqueous drains.

References

  • Sigma-Aldrich. this compound Product Information. (CAS 16778-22-6).[2] Available at: [2]

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[5] Journal of the American Chemical Society, 61(10), 2890–2895.[2] (Foundational Gould-Jacobs methodology).[2]

  • National Institutes of Health (NIH). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.[2] (Detailed protocol for Gould-Jacobs and subsequent chlorination strategies). Available at: [2]

  • Organic Syntheses. 4,7-Dichloroquinoline. Org.[8] Synth. 1947, 27,[2] 48. (Standard reference for decarboxylation and chlorination of quinolinols). Available at: [2]

  • ResearchGate. Selective Biochlorination of Hydroxyquinolines. (Discusses regioselectivity of chlorination at C3 vs benzene ring). Available at:

Sources

Unraveling the Enigma: A Proposed Mechanism of Action for 3-Chloro-8-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This technical guide delves into the plausible mechanism of action of a specific, yet under-characterized derivative, 3-Chloro-8-methoxyquinolin-4-ol. While direct studies on this compound are not extensively documented, by drawing parallels with structurally related quinoline and quinazoline analogues, we propose a primary hypothesis centered on the inhibition of protein kinases involved in oncogenic signaling pathways.[2][3] This document will provide a comprehensive, experience-driven framework for elucidating its molecular interactions and cellular effects, complete with detailed experimental protocols and data interpretation strategies. Our approach is designed to be a self-validating system, guiding researchers from initial hypothesis to mechanistic confirmation.

Introduction: The Quinoline Core and its Therapeutic Potential

Quinoline-containing compounds have emerged as a cornerstone in modern drug discovery, valued for their versatile and tunable scaffold.[1] Several FDA-approved drugs incorporating the quinoline moiety are currently utilized in clinical settings, particularly as kinase inhibitors in oncology.[1][4] The electronic properties of the bicyclic aromatic system, combined with the diverse substitutions possible at various positions, allow for fine-tuning of target specificity and pharmacokinetic profiles.

The subject of this guide, this compound, possesses key structural features that suggest a potential for biological activity. The chloro- and methoxy-substituents can significantly influence the molecule's electronic distribution and steric profile, thereby affecting its binding affinity to biological targets. The 4-hydroxy group (or its keto tautomer, quinolin-4-one) is a common feature in bioactive quinolines and can participate in crucial hydrogen bonding interactions within a target's active site. Based on the extensive literature on similar compounds, we hypothesize that this compound functions as a kinase inhibitor.

Proposed Mechanism of Action: Kinase Inhibition

Our central hypothesis is that this compound exerts its biological effects through the inhibition of one or more protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The general mechanism of action for many small-molecule kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates.

Given the structural similarities to known kinase inhibitors, we propose that this compound targets kinases within key oncogenic pathways, such as:

  • Receptor Tyrosine Kinases (RTKs): Many quinazoline derivatives are known to inhibit RTKs like EGFR and VEGFR-2, which are pivotal in tumor growth and angiogenesis.[3]

  • Cyclin-Dependent Kinases (CDKs): Some 3H-pyrazolo[4,3-f]quinoline moieties have demonstrated potent inhibition of CDKs, which are central regulators of the cell cycle.[2]

  • PI3K/AKT/mTOR Pathway: A structurally related indoloquinoline has been shown to modulate this critical survival pathway.[5]

To systematically investigate this proposed mechanism, a multi-faceted experimental approach is required.

Experimental Validation Strategy

The following sections outline a logical and comprehensive workflow to test our hypothesis and elucidate the precise mechanism of action of this compound.

Initial Broad-Spectrum Kinase Profiling

To narrow down the potential kinase targets, an initial high-throughput screen against a diverse panel of kinases is the most efficient first step.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega Kinase-Glo®) that offers a panel of several hundred kinases.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Kinase activity is typically measured via luminescence, fluorescence, or radioactivity. Results are expressed as a percentage of inhibition relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

Data Presentation: Initial Kinase Screen Hits

Kinase TargetFamilyPercent Inhibition at 10 µM
EGFRTyrosine Kinase85%
VEGFR-2Tyrosine Kinase78%
CDK2Serine/Threonine Kinase65%
PI3KαLipid Kinase55%
GAKSerine/Threonine Kinase48%

Note: Data presented is hypothetical for illustrative purposes.

Determination of Inhibitory Potency (IC₅₀)

Once initial hits are identified, the next step is to quantify the potency of inhibition by determining the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination Assay

  • Serial Dilution: Prepare a series of dilutions of this compound (e.g., from 100 µM to 1 nM) in an appropriate assay buffer.

  • Kinase Reaction: For each identified hit kinase, set up a reaction containing the enzyme, its specific substrate, and ATP.

  • Incubation: Add the serially diluted compound to the kinase reaction and incubate for a predetermined time at the optimal temperature.

  • Detection: Quantify the kinase activity using a suitable method (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Data Presentation: IC₅₀ Values for Hit Kinases

Kinase TargetIC₅₀ (nM)
EGFR50
VEGFR-2120
CDK2850
PI3Kα2500

Note: Data presented is hypothetical for illustrative purposes.

Cellular Assays to Confirm Target Engagement

In vitro enzymatic assays demonstrate direct inhibition, but it is crucial to confirm that the compound can engage its target within a cellular context and elicit a biological response.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Culture: Culture a cancer cell line known to be dependent on the identified target kinase (e.g., A549 for EGFR).

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and its downstream effectors (e.g., p-AKT, p-ERK). Also, probe for the total protein levels of each target as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the dose-dependent decrease in phosphorylation.

Workflow Diagram: From Target Identification to Cellular Validation

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis KinasePanel Broad Kinase Panel Screen (>300 Kinases) HitIdentification Hit Identification (>50% Inhibition) KinasePanel->HitIdentification Identifies Potential Targets IC50 IC50 Determination (Dose-Response) HitIdentification->IC50 Quantifies Potency CellLineSelection Select Relevant Cell Line (e.g., A549 for EGFR) IC50->CellLineSelection Informs Target Selection WesternBlot Western Blot for Phospho-Protein Levels CellLineSelection->WesternBlot Confirms Target Engagement PhenotypicAssay Phenotypic Assays (Proliferation, Apoptosis) WesternBlot->PhenotypicAssay Links Target to Cellular Effect

Caption: Workflow for validating the kinase inhibitory activity of this compound.

Elucidating the Mode of Inhibition

To further characterize the interaction between this compound and its primary target, it is important to determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Experimental Protocol: Enzyme Kinetics Study

  • Kinase Assay Setup: Perform the kinase assay with a fixed concentration of the inhibitor and varying concentrations of ATP.

  • Data Collection: Measure the initial reaction velocities at each ATP concentration.

  • Data Analysis: Generate a Lineweaver-Burk or Michaelis-Menten plot. An increase in the apparent Km with no change in Vmax is indicative of ATP-competitive inhibition.

Signaling Pathway Diagram: Proposed Inhibition of the EGFR Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates ADP ADP EGFR->ADP Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Compound This compound Compound->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Alternative and Complementary Mechanisms

While kinase inhibition is the primary hypothesis, it is prudent to consider other potential mechanisms of action reported for quinoline derivatives.

  • Topoisomerase Inhibition: Some quinoline compounds interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis. This can be investigated using a topoisomerase relaxation assay.

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a known metal chelator.[6] This activity can be crucial for the function of certain metalloenzymes and can also induce oxidative stress. The chelating ability of this compound can be assessed using spectroscopic techniques in the presence of various metal ions.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing from broad-spectrum screening to detailed biochemical and cellular assays, researchers can build a comprehensive understanding of this compound's biological activity. The proposed primary mechanism of kinase inhibition, particularly of oncogenic kinases like EGFR, is strongly supported by the literature on analogous structures. Future work should focus on confirming the direct binding to the identified target kinases through techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), and ultimately, on evaluating its efficacy in preclinical in vivo models. The insights gained from these studies will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). Archiv der Pharmazie.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Molecular Structure.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy.

Sources

Quantum Chemical Profiling of 3-Chloro-8-methoxyquinolin-4-ol: A Comprehensive Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Profiling of 3-Chloro-8-methoxyquinolin-4-ol Content Type: Technical Protocol & Computational Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary & Structural Significance

The molecule This compound represents a privileged scaffold in medicinal chemistry. The quinoline core is historically significant in antimalarial (e.g., quinine, chloroquine) and antibacterial agents.[1][2] The specific substitution pattern—a chlorine atom at position 3 and a methoxy group at position 8—introduces unique electronic perturbations that modulate lipophilicity, metabolic stability, and binding affinity.

This guide provides a rigorous, self-validating computational protocol for characterizing this molecule using Density Functional Theory (DFT). It addresses the critical challenge of tautomeric equilibrium (4-hydroxyquinoline vs. 4-quinolone) and provides a roadmap for predicting reactivity through Frontier Molecular Orbital (FMO) analysis.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and high accuracy (E-E-A-T), the following methodology synthesizes current best practices for heterocyclic aromatic systems.

Theoretical Framework[1][2][3][4]
  • Software Platform: Gaussian 16 / ORCA 5.0 (recommended).

  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic ground states. However, for non-covalent interactions (stacking in the crystal lattice), wB97X-D or M06-2X is recommended to account for dispersion corrections.

  • Basis Set:

    • Optimization:6-31G(d,p) (Cost-effective for initial geometry).

    • Final Energy & Frequency:6-311++G(d,p) (Includes diffuse functions critical for the lone pairs on Oxygen and Chlorine).

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water (

    
    ) and DMSO (
    
    
    
    ) to mimic physiological and assay conditions.
Step-by-Step Workflow

The following diagram illustrates the logical flow of the computational campaign, ensuring no artifactual minima are accepted.

G Start Input Structure (this compound) TautomerCheck Tautomer Generation (Enol vs. Keto) Start->TautomerCheck Opt_Gas Gas Phase Optimization B3LYP/6-31G(d,p) TautomerCheck->Opt_Gas Freq_Check Frequency Check (NIMAG = 0?) Opt_Gas->Freq_Check Correction Perturb Geometry Freq_Check->Correction No (Imaginary Freq Found) HighLevel High-Level Calculation B3LYP/6-311++G(d,p) PCM (Water/DMSO) Freq_Check->HighLevel Yes (True Minima) Correction->Opt_Gas Properties Property Calculation (HOMO-LUMO, MEP, NMR, IR) HighLevel->Properties

Figure 1: Computational workflow for validating the ground state geometry and electronic properties of quinoline derivatives.

Structural Analysis: The Tautomerism Challenge

A critical aspect of 4-substituted quinolines is the prototropic tautomerism between the enol form (4-hydroxy) and the keto form (4-quinolone) .

Mechanistic Insight

The 3-chloro substituent is electron-withdrawing (


). This reduces the electron density of the aromatic ring, potentially stabilizing the enol form slightly more than in the unsubstituted parent, but the keto form (4(1H)-quinolone)  generally remains the dominant species in polar solvents due to solvation energy.

Protocol for Tautomer Ratio Calculation: Calculate the Gibbs Free Energy (


) for both isomers.


  • If

    
    , the Keto form is more stable.
    
Intramolecular Interactions

The 8-methoxy group is sterically significant. In the optimized geometry, the methoxy group will likely adopt a conformation planar to the ring to maximize


 conjugation, unless steric repulsion with H-7 forces a twist.
  • Key Check: Look for a weak intramolecular hydrogen bond between the O-Me oxygen and the H-7 or the N-1 lone pair (if protonated).

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap (


) is a direct indicator of chemical hardness (

) and kinetic stability.
DescriptorFormulaChemical Interpretation
HOMO Highest Occupied MONucleophilic center (likely localized on the 8-OMe and ring Nitrogen).
LUMO Lowest Unoccupied MOElectrophilic center (likely localized on the Pyridine ring).
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for docking studies).
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent binding modes in protein pockets.

  • Negative Regions (Red): The N-1 nitrogen (if unprotonated) and the Oxygen of the 4-OH/C=O group. These are H-bond acceptors.

  • Positive Regions (Blue): The Hydroxyl proton (in enol form) or NH proton (in keto form).

Spectroscopic Profiling (Predicted)

Using the B3LYP/6-311++G(d,p) level of theory, the following spectral signatures are expected. Note: DFT frequencies must be scaled (scaling factor ~0.961 for B3LYP) to match experimental values.

Vibrational Spectroscopy (IR)
Functional GroupPredicted Mode (Scaled

)
Description
O-H Stretch 3200 - 3450Broad band; highly dependent on H-bonding (Enol form).
C=O Stretch 1620 - 1640Strong intensity; definitive marker for the Keto tautomer .
C=N Stretch 1580 - 1600Characteristic quinoline ring breathing.
C-Cl Stretch 700 - 750Moderate intensity; fingerprint region.
C-O-C (Methoxy) 1250 - 1270Asymmetric stretching of the aryl ether.
NMR Prediction (GIAO Method)

Run Gauge-Independent Atomic Orbital (GIAO) calculations on the optimized geometry in DMSO solvent.

  • 
     NMR:  The 8-OMe protons will appear as a sharp singlet around 
    
    
    
    3.9 - 4.1 ppm.
  • 
     NMR:  The C-4 carbon will show a significant downfield shift (
    
    
    
    > 170 ppm) if the molecule exists in the Keto form, compared to
    
    
    ~160 ppm in the Enol form.

References

The following authoritative sources validate the methodologies and structural analogs discussed above.

  • DFT Studies on Quinoline Deriv

    • Title: DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline.
    • Source: Scientific Research Publishing (SCIRP).
    • URL:[Link]

  • Tautomerism in 4-Hydroxyquinolines

    • Title: A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect.[3]

    • Source: Chemical Science Transactions / ResearchG
    • URL:[Link]

  • Synthesis and DFT of 8-substituted Quinolines

    • Title: Synthesis, DFT studies on a series of tunable quinoline deriv
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Spectroscopic Analysis of Chloro-Quinolines

    • Title: Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Deriv
    • Source: Journal of Molecular Structure / DOI.org.
    • URL:[Link]

Sources

Methodological & Application

Protocol for the synthesis of 3-Chloro-8-methoxyquinolin-4-OL in a lab setting.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-Chloro-8-methoxyquinolin-4-ol (also referred to as 3-chloro-8-methoxy-4(1H)-quinolone due to tautomerism). This protocol is designed for professional research applications, specifically within medicinal chemistry for the development of kinase inhibitors or anti-infective agents.

Part 1: Core Directive & Safety Advisory

Editorial Note: This guide deviates from standard recipe-style formats to focus on the mechanistic rationale and process control required for high-purity synthesis. The synthesis utilizes the Gould-Jacobs reaction followed by a regioselective electrophilic chlorination. This route is chosen for its scalability and the avoidance of unstable intermediates common in direct lithiation strategies.

Safety Warning:

  • Hazardous Reagents: This protocol involves Dowtherm A (high temperature), Sodium Hydroxide (corrosive), and N-Chlorosuccinimide (NCS) (irritant, oxidizer).

  • Operational Safety: All reactions, particularly the high-temperature cyclization (250°C), must be performed in a functioning fume hood behind a blast shield.

  • Waste: Chlorinated organic waste must be segregated.

Part 2: Scientific Integrity & Logic

Retrosynthetic Strategy

The target molecule, This compound , is constructed in two phases:

  • Scaffold Construction: Formation of the quinoline core via the Gould-Jacobs reaction.[1] This involves the condensation of o-anisidine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and decarboxylation.

  • Functionalization: Regioselective chlorination at the C3 position. The C3 position of 4-hydroxyquinolines is nucleophilic (enaminone character), allowing for mild electrophilic substitution using N-Chlorosuccinimide (NCS), avoiding the harsh conditions of elemental chlorine.

Experimental Protocol

Step 1: Condensation & Cyclization (The Gould-Jacobs Protocol)

  • Rationale: We begin with o-anisidine.[2] The ortho-methoxy group provides the 8-position substitution. Condensation with EMME eliminates ethanol to form the anilinoacrylate intermediate.

  • Critical Control Point: The subsequent cyclization requires temperatures >250°C. We use Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) as the heat transfer medium to ensure consistent thermal energy without localized superheating.

Step 2: Hydrolysis & Decarboxylation

  • Rationale: The cyclization yields the ethyl ester at the 3-position. To install the chlorine at C3, we must first remove this ester. Saponification followed by thermal decarboxylation yields the 8-methoxyquinolin-4-ol core.

  • Mechanism: Acid-catalyzed decarboxylation is preferred here to prevent oxidation of the electron-rich methoxy group.

Step 3: Regioselective C3-Chlorination

  • Rationale: Direct chlorination of the 4-hydroxyquinoline core.

  • Reagent Choice: N-Chlorosuccinimide (NCS) in acetonitrile or acetic acid. NCS releases Cl+ in a controlled manner. The electron-donating hydroxyl group at C4 (tautomerizing to the ketone) activates the C3 position, making it highly selective for electrophilic attack.

Part 3: Visualization & Formatting

Workflow Diagram

SynthesisProtocol Anisidine o-Anisidine (Starting Material) Enamine Intermediate: Anilinoacrylate Anisidine->Enamine + EMME 110°C, -EtOH EMME Diethyl ethoxymethylene malonate (EMME) EMME->Enamine Cyclization Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Ester Intermediate: 3-Carboxylate Ester Cyclization->Ester Decarb Hydrolysis & Decarboxylation Ester->Decarb 1. NaOH/H2O 2. Heat (-CO2) Quinolinol 8-Methoxyquinolin-4-ol Decarb->Quinolinol Chlorination Chlorination (NCS, Acetonitrile) Quinolinol->Chlorination Target TARGET: This compound Chlorination->Target Regioselective Subst.

Caption: Figure 1.[3] Step-wise synthetic pathway from o-anisidine to this compound via Gould-Jacobs cyclization and electrophilic chlorination.

Detailed Methodology

Phase 1: Synthesis of 8-Methoxyquinolin-4-ol

ReagentEquiv.[4][5][6]Role
o-Anisidine1.0Starting Material
EMME1.1Electrophile
Dowtherm ASolventHigh-Boiling Medium
NaOH (10%)ExcessHydrolysis Base
  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, mix o-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat to 110°C. Ethanol will distill off. Monitor via TLC until the aniline is consumed (~2 hours).

  • Cyclization: Add the crude enamine dropwise to boiling Dowtherm A (250°C) under vigorous stirring. Caution: Rapid evolution of ethanol vapor. Reflux for 30-45 minutes. Cool to room temperature. Dilute with hexane to precipitate the ester intermediate. Filter and wash with hexane.

  • Saponification/Decarboxylation: Suspend the ester in 10% NaOH. Reflux for 2 hours to hydrolyze to the acid. Acidify with HCl to precipitate the carboxylic acid.[7] Collect the solid.

  • Decarboxylation: Heat the dry carboxylic acid in diphenyl ether or neat (if stable) at 250°C until CO2 evolution ceases. Alternatively, reflux in quinoline with copper powder (classic method). Isolate 8-methoxyquinolin-4-ol by cooling and filtration/extraction.[8][9][10]

Phase 2: Chlorination to this compound

ReagentEquiv.[4][5][6]Role
8-Methoxyquinolin-4-ol1.0Substrate
N-Chlorosuccinimide (NCS)1.05Chlorinating Agent
Acetonitrile (MeCN)SolventPolar Aprotic Solvent
  • Dissolution: Dissolve 8-methoxyquinolin-4-ol (1.0 eq) in Acetonitrile (0.1 M concentration).

  • Addition: Add N-Chlorosuccinimide (1.05 eq) in one portion at room temperature.

  • Reaction: Stir at 40°C-60°C. The reaction typically proceeds via a transient intermediate. Monitor by LC-MS for the appearance of the [M+H]+ peak corresponding to the chlorinated product (+34 amu shift).

  • Workup: Cool the mixture. The product often precipitates directly from MeCN. If not, concentrate the solvent and triturate with water to remove succinimide byproduct.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Analytical Expectations
ParameterExpected Data
Appearance Off-white to pale yellow solid.
1H NMR (DMSO-d6) C2-H: Singlet ~8.0-8.5 ppm (Deshielded due to Cl). Methoxy: Singlet ~3.9 ppm. Aromatic: Multiplets for H5, H6, H7.
Mass Spec (ESI) [M+H]+ consistent with C10H8ClNO2. Characteristic Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl).

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895.

  • Organic Chemistry Portal. "N-Chlorosuccinimide (NCS) in Organic Synthesis." Organic Chemistry Portal.

  • Riegel, B. et al. "Synthesis of 4-Hydroxyquinolines." Journal of the American Chemical Society, 1946, 68(7), 1264–1266.

  • Renault, J. et al. "Heterocyclic quinones. 2. Quinolinedione-5,8 and -5,6." European Journal of Medicinal Chemistry, 1981, 16, 545.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Chloro-8-methoxyquinolin-4-ol in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and method developers requiring a robust, high-sensitivity protocol for the quantification of 3-Chloro-8-methoxyquinolin-4-ol in plasma.

This guide moves beyond standard "cookbook" recipes by integrating mechanistic insights into quinoline tautomerism, matrix management, and mass spectrometric behavior.

Introduction & Analyte Scope

This compound (CAS: 16778-22-6) is a substituted quinoline derivative. Compounds in this class often exhibit antimalarial, antibacterial, or anticancer properties.[1] From a bioanalytical perspective, this molecule presents specific challenges:

  • Tautomerism: It exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, particularly polar solvents, the quinolone form often predominates.

  • Chelation Potential: The proximity of the 8-methoxy group and the nitrogen/oxygen core allows for potential bidentate chelation with trace metals in the LC system, leading to peak tailing.

  • Basicity: The quinoline nitrogen is basic, requiring acidic mobile phases for optimal ionization (ESI+).

Chemical Profile
PropertyDetail
Formula C₁₀H₈ClNO₂
MW 209.63 g/mol
Monoisotopic Mass 209.02 g/mol
LogP (Predicted) ~1.8 - 2.5 (Moderately Lipophilic)
pKa ~4-5 (Quinoline N), ~9-10 (Phenolic OH)

Method Development Strategy

Mass Spectrometry Optimization (ESI+)

The analyte is best detected in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen atom.

Tuning Protocol:

  • Q1 Scan: Infuse a 100 ng/mL solution in 50:50 ACN:Water (0.1% Formic Acid). You will observe the protonated molecular ion

    
    .[2]
    
    • Target m/z: 210.0 (for ³⁵Cl isotope) and 212.0 (for ³⁷Cl isotope).

  • Product Ion Scan (MS2): Fragment the m/z 210.0 precursor.

    • Primary Fragment (Quantifier): Loss of the methyl group from the 8-methoxy position (

      
      ) or loss of CO (
      
      
      
      ).
    • Secondary Fragment (Qualifier): Combined loss of Cl or ring opening.

Recommended Transitions:

Transition Type Precursor (m/z) Product (m/z) Loss Mechanism Collision Energy (eV)
Quantifier 210.0 195.0 Loss of -CH₃ (Methoxy) 25-30
Qualifier 1 210.0 182.0 Loss of -CO (Carbonyl) 35-40

| Qualifier 2 | 210.0 | 166.0 | Loss of -CO & -CH₄ | 45-50 |

Note: Collision energies are estimates and must be ramped ±5 eV during optimization.

Chromatographic Conditions

To mitigate peak tailing caused by the basic nitrogen and potential metal interaction, a high-coverage C18 or a Phenyl-Hexyl column is recommended.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters XSelect CSH C18 (Charged Surface Hybrid technology improves peak shape for basic compounds).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[3][4]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN is preferred for lower backpressure and sharper peaks.

  • Flow Rate: 0.4 mL/min.[5]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Desalting
3.00 95% Elution
4.00 95% Wash
4.10 5% Re-equilibration

| 6.00 | 5% | End |

Sample Preparation Protocol

We will utilize Protein Precipitation (PPT) for high throughput, with an optional Phospholipid Removal step if matrix effects are high (>15%).

Reagents
  • Precipitation Agent: Acetonitrile (HPLC Grade) containing Internal Standard (IS).

  • Internal Standard: Use a stable isotope labeled analog (e.g., this compound-d3) if available. If not, use a structural analog like 7-Chloro-4-quinolinol or Halofantrine .

Step-by-Step Workflow

SamplePrep Start Plasma Sample (50 µL) AddIS Add 200 µL ACN (with IS) ratio 1:4 Start->AddIS PPT Vortex Vortex Mix (2 min) High Speed AddIS->Vortex Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant Dilution Dilute 1:1 with Water (To match Initial Mobile Phase) Supernatant->Dilution Critical Step Inject Inject 5-10 µL into LC-MS/MS Dilution->Inject

Figure 1: Protein Precipitation (PPT) workflow optimized for quinoline recovery.

Critical Technical Insight: The "Dilution" step (1:1 with water) is often skipped by novices. Injecting pure ACN supernatant onto a C18 column with a 5% aqueous starting gradient causes "solvent effect," leading to peak fronting and poor retention. Diluting with water ensures the analyte focuses at the head of the column.

Mechanistic Fragmentation Pathway

Understanding the fragmentation is crucial for troubleshooting interferences.

Fragmentation Parent Parent Ion [M+H]+ m/z 210 Frag1 Fragment 1 [M+H-CH3]+ m/z 195 Parent->Frag1 -CH3 (15 Da) (Methoxy cleavage) Frag2 Fragment 2 [M+H-CO]+ m/z 182 Parent->Frag2 -CO (28 Da) (Ring contraction) Frag3 Fragment 3 [M+H-CO-CH3]+ m/z 167 Frag1->Frag3 -CO Frag2->Frag3 -CH3

Figure 2: Proposed MS/MS fragmentation pathway for this compound.

Method Validation Parameters (FDA/EMA M10 Guidelines)

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met:

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    .[3] Back-calculated standards must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision

Perform 5 replicates at 4 levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

  • Intra-run Precision (CV%):

    
     (
    
    
    
    for LLOQ).
  • Accuracy (RE%):

    
     (
    
    
    
    for LLOQ).
Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area in post-extraction spiked plasma vs. neat solution.

    • Goal: MF between 0.85 and 1.15.[4]

    • Troubleshooting: If suppression is observed (>20%), switch to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (e.g., Waters Oasis MCX) to wash away phospholipids.

Expert Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Interaction between Quinoline N and silanols or metals.Use "End-capped" columns (e.g., CSH C18). Add 5mM Ammonium Acetate to mobile phase to mask silanols.
Low Sensitivity Ion suppression from phospholipids.Monitor m/z 184 (Phosphocholine parent). If it co-elutes, adjust gradient or use SPE.
Carryover Analyte sticking to injector needle.Use a strong needle wash: 50:25:25 MeOH:ACN:IPA + 0.1% Formic Acid.
Double Peaks Tautomer separation or solvent mismatch.Ensure sample diluent matches initial mobile phase (5% ACN). Tautomers usually collapse into one peak at acidic pH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 307449, this compound. Retrieved from [Link]

  • Agilent Technologies (2021). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-MS/MS.[3] Retrieved from [Link]

  • S. Xu et al. (2022). LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • T. Pham et al. (2021). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Retrieved from [Link]

  • Canadian Science Publishing. Mass Spectra of Oxygenated Quinolines. (Fragmentation Mechanisms).[2][6] Retrieved from [Link]

Sources

Utilizing 3-Chloro-8-methoxyquinolin-4-OL as a chemical probe for target identification.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 3-Chloro-8-methoxyquinolin-4-ol as a Chemical Probe for Target Identification

Executive Summary

The compound This compound (and its tautomer 4-quinolinone) represents a "privileged scaffold" in medicinal chemistry, frequently appearing in hits for antimicrobial, antileishmanial, and anticancer phenotypic screens.[1] However, its mechanism of action (MoA) is often polypharmacological, targeting kinases (PI3K/mTOR), oxidoreductases (QR2, ALDH1), or metal-dependent enzymes.[1]

This Application Note provides a rigorous, field-proven workflow for identifying the biological targets of this scaffold. We detail two complementary strategies: Affinity-Based Protein Profiling (ABPP) using a synthesized biotinylated probe, and Thermal Proteome Profiling (TPP) for label-free validation.[1]

Chemical Probe Design & Synthesis

To perform affinity enrichment, the scaffold must be functionalized without destroying its binding affinity.

Structural Analysis & Exit Vectors
  • The "4-OH" Handle: The 4-hydroxy group is the primary "exit vector" for linker attachment.[1] It exists in tautomeric equilibrium with the 4-one. Converting this to a 4-amino derivative is a standard strategy that often retains biological activity (analogous to Chloroquine or Amodiaquine).[1]

  • The "3-Cl" and "8-OMe" Groups: These are typically crucial for Structure-Activity Relationship (SAR).[1] The 3-Cl provides metabolic stability and fills hydrophobic pockets; the 8-OMe often dictates solubility and off-target selectivity (e.g., against CYP450s).[1] Do not modify these unless SAR data suggests otherwise.

Synthesis Protocol: Generating the Affinity Probe

Objective: Convert the 4-OH into a functionalized amine linker for biotin attachment.

Step 1: Activation (Chlorination) [1]

  • Reagents: Phosphorus oxychloride (

    
    ), catalytic DMF.[1]
    
  • Reaction: Reflux this compound in neat

    
     at 80–100°C for 2 hours.
    
  • Mechanism: The 4-OH is converted to a 4-Cl leaving group.[1] Note: The 3-Cl is an aryl chloride and is significantly less reactive towards nucleophilic substitution than the activated 4-Cl position.[1]

  • Product: 3,4-Dichloro-8-methoxyquinoline.[1]

Step 2: Linker Attachment (


) [1]
  • Reagents: Excess diamine linker (e.g., tert-butyl (2-(2-aminoethoxy)ethyl)carbamate) or simple 1,6-diaminohexane.[1]

  • Conditions: Heat with

    
     in DMF or phenol melt at 120°C.
    
  • Outcome: The primary amine displaces the 4-Cl.[1] The 3-Cl remains intact.

Step 3: Biotinylation

  • Deprotection: TFA/DCM (if Boc-protected).[1]

  • Coupling: React the free amine with NHS-Biotin or NHS-PEG4-Biotin to reduce steric hindrance.[1]

Experimental Workflow: Target Identification

Workflow Decision Tree

Before starting, assess the potency of your parent compound.

  • High Potency (

    
    ):  Proceed with ABPP (Workflow A) .
    
  • Low Potency or SAR Sensitive at 4-Pos: Proceed with TPP (Workflow B) to avoid probe artifacts.

TargetID_Workflow Start Hit Compound: This compound SAR_Check Does 4-position mod retain activity? Start->SAR_Check Route_A YES: Synthesis of Biotin-Probe SAR_Check->Route_A Retains Potency Route_B NO: Label-Free Thermal Proteome Profiling SAR_Check->Route_B Loss of Potency Exp_A Affinity Pull-Down (Competition Assay) Route_A->Exp_A Exp_B Cellular Thermal Shift Assay (CETSA) Route_B->Exp_B MS_Analysis LC-MS/MS & Volcano Plot Exp_A->MS_Analysis Exp_B->MS_Analysis Validation Target Validation (Western Blot / siRNA) MS_Analysis->Validation

Figure 1: Decision matrix for selecting the appropriate target deconvolution strategy based on SAR permissibility.

Protocol A: Affinity Pull-Down (Chemoproteomics)

Rationale: This method isolates specific binding partners by physically retrieving them from the lysate.

Materials:

  • Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1).[1]

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase Inhibitors.[1]

  • Competitor: Free (unmodified) this compound.[1]

Step-by-Step Protocol:

  • Lysate Prep: Harvest

    
     cells. Lyse in mild buffer (avoid SDS). Centrifuge at 14,000 x g to clear debris. Dilute to 5 mg/mL protein.[1]
    
  • Competition (The "Self-Validating" Step):

    • Split lysate into two aliquots.

    • Sample A (Control): Pre-incubate with 100 µM free parent compound for 1 hour at 4°C.

    • Sample B (Experiment): Pre-incubate with DMSO vehicle.

  • Probe Incubation: Add the Biotin-Probe (e.g., 5 µM) to both samples.[1] Incubate 2 hours at 4°C with rotation.

    • Logic: In Sample A, the active site is blocked by the free drug. The probe can only bind to non-specific "sticky" proteins. In Sample B, the probe binds the specific target.

  • Enrichment: Add washed Streptavidin beads. Rotate 1 hour.

  • Washing: Wash beads 3x with Lysis Buffer, 2x with PBS. (Stringency check: Add 0.1% SDS in the final wash if background is high).[1]

  • Elution: Boil beads in 2x SDS-PAGE loading buffer or perform On-Bead Digestion (Trypsin) for Mass Spec.

Data Interpretation:

  • True Targets: High intensity in Sample B, significantly reduced intensity in Sample A (competed away).

  • Contaminants: Equal intensity in both samples (e.g., naturally biotinylated carboxylases, keratin).[1]

Protocol B: Thermal Proteome Profiling (TPP)

Rationale: If the 4-OH modification kills activity, use TPP. This relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).[1]

Protocol Summary:

  • Treatment: Treat live cells or lysate with Parent Compound (10 µM) vs. DMSO .[1]

  • Thermal Challenge: Aliquot samples into PCR tubes. Heat at a gradient (e.g., 37°C to 67°C).[1]

  • Extraction: Lyse cells (if live), spin down to remove precipitated (denatured) proteins.[1]

  • Quantification: Analyze the soluble fraction by TMT-labeled quantitative Mass Spec.

  • Result: Plot "Fraction Soluble" vs. "Temperature". A right-shift in the curve indicates target engagement.

Common False Positives & "Frequent Hitters"

When analyzing Mass Spec data for Quinoline scaffolds, be skeptical of the following proteins, which are known to bind this chemotype non-specifically or via distinct mechanisms:

Protein TargetMechanism of BindingRelevance
Quinone Reductase 2 (QR2/NQO2) Intercalation / Flavin binding siteHigh. Known off-target for chloroquine analogs.[1]
Aldehyde Dehydrogenase 1 (ALDH1) Hydrophobic pocket bindingHigh. Common quinoline "sponge".[1]
Heme-binding proteins Pi-stacking with porphyrinRelevant if testing in red blood cells/malaria.[1]
Tubulin / Actin Abundance-driven non-specific bindingUsually background noise.

References

  • Quinoline Scaffold Utility

    • Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds. (2017).[1][2] Zeitschrift für Naturforschung C. Link

  • Target Identification Methodology (TPP)

    • Thermal proteome profiling for interrogating protein interactions.[3][4][5] (2016).[1] Molecular Systems Biology. Link

  • Quinoline Off-Targets (QR2/ALDH)

    • Discovery of novel targets of quinoline drugs in the human purine binding proteome.[6] (2004).[1][7] Journal of Biological Chemistry. Link

  • Chemical Probe Synthesis (Biotinylation)

    • Design and Synthesis of a Biotinylated Chemical Probe for Detecting Molecular Targets. (2016).[1] Molecules. Link

  • Chemical Reactivity (4-Chloroquinolines)

    • Process for the preparation of 4-hydroxy quinolines and 4-chloro derivatives.[8][9] (Patent EP0097585A1).[1] Link

Sources

Application Note & Protocol: A Multi-Faceted Approach to Characterizing the Cytotoxicity of 3-Chloro-8-methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antimicrobial, and notably, anticancer effects.[1][2] Quinoline derivatives exert their anticancer effects through diverse mechanisms, such as intercalating with DNA, inhibiting topoisomerase enzymes crucial for DNA replication, and inducing programmed cell death (apoptosis).[3][4] 3-Chloro-8-methoxyquinolin-4-ol is a synthetic quinoline derivative. While its specific biological activities are not yet extensively documented in publicly available literature, its structural similarity to other known bioactive quinolines warrants a thorough investigation of its cytotoxic potential.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic effects of this compound using a panel of robust and well-established cell-based assays. We will detail the principles and provide step-by-step protocols for three distinct yet complementary assays: the MTT assay for assessing metabolic viability, the LDH assay for quantifying membrane integrity, and the Caspase-3/7 assay for specifically measuring apoptosis induction. This multi-assay approach ensures a holistic understanding of the compound's cellular impact, moving beyond a simple live/dead assessment to elucidate the potential mechanisms of cytotoxicity.

Foundational Principles of Cell-Based Cytotoxicity Assays

A comprehensive assessment of a compound's cytotoxicity requires a multi-pronged approach. Relying on a single assay can be misleading, as different compounds can induce cell death through various mechanisms. Here, we outline the rationale behind selecting a trio of assays that provide a more complete picture of the cytotoxic effects of this compound.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on mitochondrial function.[5] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a reliable indicator of overall cell health and is widely used for high-throughput screening of cytotoxic compounds.[6]

LDH Assay: An Indicator of Compromised Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[7][9]

Caspase-3/7 Assay: A Specific Marker for Apoptosis

The Caspase-3/7 assay is a highly specific method for detecting apoptosis. Caspases are a family of proteases that play a central role in the execution phase of programmed cell death.[10][11] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[11] This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and -7.[10][12] The resulting luminescent or fluorescent signal is directly proportional to the level of Caspase-3/7 activity and serves as a clear indicator of apoptosis induction.

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for conducting the MTT, LDH, and Caspase-3/7 assays to evaluate the cytotoxicity of this compound. It is crucial to include appropriate controls in each experiment to ensure the validity of the results.

Overall Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below. This workflow ensures a systematic and logical progression from cell culture to data analysis.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Seeding in 96-well Plates compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) cell_culture->treatment compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase readout Spectrophotometric / Luminescent Plate Reading mtt->readout ldh->readout caspase->readout calc Calculate % Viability / Cytotoxicity readout->calc ic50 Determine IC50 Value calc->ic50

Figure 1: General experimental workflow for assessing the cytotoxicity of a test compound.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[6][13]

Materials:

  • Cells of interest (e.g., A549, HepG2, or a relevant cancer cell line)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium alone (blank), cells with medium containing the same concentration of DMSO as the test wells (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down.

  • Absorbance Reading: Incubate the plate for an additional 4 hours at 37°C to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

G cluster_assay MTT Assay Principle live_cell Viable Cell dehydrogenase Mitochondrial Dehydrogenase live_cell->dehydrogenase mtt MTT (Yellow, Soluble) mtt->dehydrogenase no_reaction No Reaction mtt->no_reaction formazan Formazan (Purple, Insoluble) dehydrogenase->formazan dead_cell Dead Cell dead_cell->no_reaction

Figure 2: Principle of the MTT assay for cell viability.

Detailed Protocol: LDH Assay

This protocol is based on commercially available LDH assay kits.[7][8][15]

Materials:

  • Cells treated with this compound in a 96-well plate (from the same experimental setup as the MTT assay)

  • LDH Assay Kit (containing LDH reaction solution or substrate mix)

  • Lysis buffer (often 10% Triton X-100, provided in the kit) for maximum LDH release control

  • 96-well flat-bottom assay plate

  • Microplate reader capable of measuring absorbance at 490-520 nm

Procedure:

  • Prepare Controls: In separate wells of the cell culture plate, prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed by adding 10 µL of lysis buffer. Incubate for 15-30 minutes before proceeding.

    • Background Control: Medium alone.

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well of the cell culture plate to a new 96-well assay plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction solution to each well of the new assay plate.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction (if applicable): Some kits may require the addition of a stop solution. Follow the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at 490 nm. It is also recommended to measure absorbance at a reference wavelength of 680 nm to subtract background from non-specific sources.[9]

Data Analysis:

  • Subtract the background absorbance (medium alone) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

G cluster_assay LDH Assay Principle damaged_cell Damaged Cell (Membrane Leak) ldh Released LDH damaged_cell->ldh reaction_mix LDH Reaction Mix (Lactate, NAD+, Tetrazolium Salt) ldh->reaction_mix formazan Formazan (Colored Product) reaction_mix->formazan Colorimetric Signal intact_cell Intact Cell no_release No LDH Release intact_cell->no_release

Figure 3: Principle of the LDH assay for cytotoxicity.

Detailed Protocol: Caspase-3/7 Assay

This protocol is based on commercially available luminescent Caspase-3/7 assay kits.[11][12][16]

Materials:

  • Cells treated with this compound in a 96-well plate (white-walled plates are recommended for luminescence assays)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Positive control for apoptosis (e.g., Staurosporine or Camptothecin)

  • Luminometer

Procedure:

  • Plate Equilibration: After the treatment incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well of the 96-well plate.

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the luminescence of the blank wells (medium + reagent) from all other readings.

  • The resulting luminescence values are directly proportional to the amount of Caspase-3/7 activity. Data can be presented as fold-change in luminescence compared to the vehicle control.

G cluster_assay Caspase-3/7 Assay Principle apoptotic_cell Apoptotic Cell caspase Activated Caspase-3/7 apoptotic_cell->caspase substrate Pro-luminescent Caspase-3/7 Substrate (contains DEVD sequence) caspase->substrate Cleavage light Luminescent Signal substrate->light non_apoptotic_cell Non-Apoptotic Cell no_activation Inactive Caspases non_apoptotic_cell->no_activation

Figure 4: Principle of the Caspase-3/7 assay for apoptosis.

Data Presentation and Interpretation

The data obtained from these assays should be presented clearly to allow for straightforward interpretation. A combination of tables and graphs is recommended.

Tabular Data Summary

Summarize the percentage of viability and cytotoxicity for each concentration of this compound at each time point.

Table 1: Example Data Summary for Cytotoxicity of this compound on A549 cells after 48h treatment.

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 4.50 ± 2.11.0 ± 0.2
195 ± 5.15 ± 2.51.5 ± 0.3
1072 ± 6.325 ± 4.24.2 ± 0.5
5048 ± 5.855 ± 6.18.9 ± 1.1
10021 ± 4.282 ± 7.512.5 ± 1.5
2505 ± 2.195 ± 5.36.1 ± 0.8

Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.

Graphical Representation and IC50 Determination

Plot the percentage of cell viability (from the MTT assay) against the log concentration of this compound. Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Conclusion

The systematic application of the MTT, LDH, and Caspase-3/7 assays provides a robust framework for characterizing the cytotoxic profile of this compound. By assessing metabolic activity, membrane integrity, and apoptosis induction, researchers can gain valuable insights into the compound's potency and potential mechanism of action. This multi-parametric approach is essential for the preclinical evaluation of novel quinoline derivatives and is a critical step in the drug discovery and development pipeline.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Anticancer Activity of Quinoline Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: National Institutes of Health URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Springer URL: [Link]

  • Title: Quantifying cell viability via LDH cytotoxicity assay Source: Protocols.io URL: [Link]

  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: PMC - PubMed Central URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: 4-Chloro-8-methoxyquinoline Source: PubChem URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol Source: PubChem URL: [Link]

  • Title: Protocol IncuCyte® Apoptosis Assay Source: University of Bergen URL: [Link]

  • Title: Muse® Caspase-3/7 Kit Source: Luminex Corp URL: [Link]

  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

  • Title: EarlyTox Caspase-3/7 R110 Assay Kit Source: Molecular Devices URL: [Link]

  • Title: 4-Chloroquinolin-8-ol Source: PubChem URL: [Link]

  • Title: 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline Source: ChemSynthesis URL: [Link]

Sources

Analytical techniques for characterizing 3-Chloro-8-methoxyquinolin-4-OL.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a definitive guide for the structural elucidation and purity profiling of 3-Chloro-8-methoxyquinolin-4-ol (CAS 16778-22-6) . As a functionalized quinoline intermediate, this molecule exhibits significant keto-enol tautomerism (4-hydroxyquinoline


 4-quinolone), which complicates standard analytical workflows. This guide details optimized protocols for HPLC-MS separation, NMR solvent selection to stabilize tautomers, and solid-state characterization, ensuring robust data for drug development dossiers.

Chemical Identity & Properties

PropertyDescription
IUPAC Name This compound (or 3-chloro-8-methoxy-1H-quinolin-4-one)
CAS Number 16778-22-6
Molecular Formula C

H

ClNO

Molecular Weight 209.63 g/mol
Monoisotopic Mass 209.02 (with

Cl)
Solubility Profile Sparingly soluble in water; Soluble in DMSO, DMF, and hot MeOH.
pKa (Predicted) ~1.8 (Quinoline N), ~11.0 (4-OH)

Critical Analytical Challenge: Tautomerism

The 4-hydroxyquinoline scaffold exists in a dynamic equilibrium between the enol form (A) and the keto form (B) (4-quinolone).

  • Solid State: Predominantly exists as the keto form (4-quinolone) due to strong intermolecular hydrogen bonding (N-H···O=C).

  • Solution: Solvent-dependent.[1] In non-polar solvents, the enol form may be stabilized; in polar aprotic solvents (DMSO), the equilibrium shifts.

  • Implication: Analytical methods must control this equilibrium to prevent split peaks in HPLC or broadened signals in NMR.

Visual 1: Tautomeric Equilibrium & Analytical Impact

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Favored in: Non-polar solvents Keto Keto Form (4-Quinolone) Favored in: Solid State, Polar solvents Enol->Keto Tautomerism Analysis Analytical Consequence: Split Peaks (HPLC) Broad Signals (NMR) Keto->Analysis Solution Solution: Acidic Mobile Phase (HPLC) DMSO-d6 (NMR) Analysis->Solution Mitigation

Caption: The dynamic equilibrium between enol and keto forms necessitates specific solvent and pH conditions for accurate characterization.

Protocol 1: Purity & Identity (UPLC-MS)

Objective: Separate the analyte from synthetic precursors (e.g., 8-methoxy-4-hydroxyquinoline, chlorinated byproducts) and confirm identity via mass spectral fragmentation.

Method Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Why: High surface area withstands the acidic pH required to protonate the basic nitrogen.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Why Acid? Low pH (~2.7) protonates the quinoline nitrogen (pKa ~1.8) and the keto-oxygen, forcing the molecule into a single cationic species. This collapses the tautomeric equilibrium, yielding a sharp, single peak.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

  • Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).

  • MS Parameters: ESI Positive Mode. Scan range 100–500 m/z.

Expected Mass Spectrum (ESI+)
  • Parent Ion: [M+H]

    
     at m/z 210.0  (
    
    
    
    Cl) and 212.0 (
    
    
    Cl) in a 3:1 ratio .
  • Fragmentation Pathway:

    • Loss of Methyl: [M+H - 15]

      
      
      
      
      
      m/z 195 (Loss of -CH
      
      
      from methoxy).
    • Loss of Carbonyl: [M+H - 28]

      
      
      
      
      
      m/z 182 (Characteristic of quinolones).
    • Loss of Chlorine: [M+H - 35/37]

      
      
      
      
      
      m/z 174 (Formation of hydroxy-methoxy-quinoline core).

Protocol 2: Structural Elucidation (NMR)

Objective: Unambiguous assignment of regiochemistry (3-Cl vs. other positions).

Sample Preparation
  • Solvent: DMSO-d

    
      (600 µL).
    
    • Avoid: CDCl

      
      .[3] The compound is likely insoluble, and CDCl
      
      
      
      may induce line broadening due to intermediate exchange rates of tautomers.
  • Concentration: 5–10 mg per sample.

Predicted H NMR Assignments (400 MHz, DMSO-d )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH / OH 11.5 – 12.5Broad Singlet1HExchangeable proton. Downfield due to H-bonding.
H-2 8.4 – 8.6Singlet1HDeshielded by adjacent N and Cl. Key diagnostic: If Cl were at pos 2, this singlet would be missing.
H-5 7.6 – 7.8Doublet (d)1HOrtho coupling to H-6.
H-6 7.3 – 7.5Triplet (t)1HMeta to methoxy, ortho to H-5/H-7.
H-7 7.1 – 7.2Doublet (d)1HOrtho to H-6, shielded by OMe.
8-OMe 3.9 – 4.0Singlet3HCharacteristic methoxy signal.

Note on Regiochemistry:

  • The presence of a singlet at ~8.5 ppm confirms the C2 position is unsubstituted.

  • The lack of a signal at ~6.0-6.5 ppm (typical for H-3 in unsubstituted 4-quinolones) confirms substitution at C3.

Protocol 3: Solid State Characterization

Context: Drug intermediates often exhibit polymorphism.

  • DSC (Differential Scanning Calorimetry):

    • Run 2-5 mg in a crimped aluminum pan.

    • Ramp: 10°C/min from 40°C to 300°C.

    • Expectation: A sharp endotherm >200°C (Melting). Any exotherms prior to melting indicate decomposition or polymorphic transition.

  • TGA (Thermogravimetric Analysis):

    • Verify solvate/hydrate status. A weight loss <100°C suggests water (hydrate).

Analytical Workflow Decision Tree

Workflow Start Start: Crude Sample (3-Cl-8-OMe-Quinolin-4-ol) Solubility Solubility Check (DMSO vs. MeOH) Start->Solubility HPLC HPLC-MS (Acidic Mobile Phase) Check Purity & Mass (210/212) Solubility->HPLC Decision Purity > 95%? HPLC->Decision Purify Recrystallize (EtOH or DMF/H2O) Decision->Purify No NMR 1H & 13C NMR (DMSO-d6) Confirm Regiochemistry (3-Cl) Decision->NMR Yes Purify->HPLC SolidState DSC / XRD Polymorph Screening NMR->SolidState Final Release for Synthesis SolidState->Final

Caption: Step-by-step decision matrix for characterizing the intermediate.

References

  • PubChem Compound Summary: this compound (CAS 16778-22-6). National Center for Biotechnology Information. Link

  • Tautomerism of 4-Hydroxyquinolines: "A DFT Study on Tautomer Stability of 4-Hydroxyquinoline." Chemical Science Transactions, 2013. Link

  • Synthesis & Characterization: "Synthesis of Quinoline Analogues." Ball State University, 2013.[4] Link

  • NMR Prediction Data: "Prediction of 1H NMR Chemical Shifts." University of Liverpool. Link

Sources

Methods for studying the antimalarial properties of quinoline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

From Phenotypic Screening to Target Validation

Executive Summary

The quinoline scaffold remains a cornerstone of antimalarial pharmacotherapy, targeting the parasite's obligate heme detoxification pathway.[1] However, the rise of multidrug-resistant Plasmodium falciparum necessitates a rigorous, multi-tiered evaluation strategy for new derivatives. This application note moves beyond basic screening, providing a validated workflow for characterizing quinoline derivatives. It integrates high-throughput phenotypic assays, cell-free mechanistic validation, and in vivo efficacy models to ensure robust lead selection.

Module 1: High-Throughput Phenotypic Screening (In Vitro)

Method: SYBR Green I Fluorescence Assay Rationale: Traditional isotopic assays (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


H-hypoxanthine) are costly and regulated. SYBR Green I, which intercalates into parasite DNA (red blood cells lack DNA), offers a robust Z-factor (>0.[2]7) and high sensitivity, making it the industry standard for determining 

values.
Experimental Protocol 1.0: SYBR Green I Assay

1. Reagent Preparation:

  • Lysis Buffer (Critical): The buffer composition is vital to release parasite DNA while quenching hemoglobin fluorescence (which interferes with the signal).

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM EDTA

    • 0.008% (w/v) Saponin (lyses RBC membrane)

    • 0.08% (v/v) Triton X-100 (lyses parasite membrane)

    • Dye: Add SYBR Green I (10,000x stock) to the buffer at a final dilution of 1:5,000 immediately before use.

2. Assay Workflow:

  • Synchronization: Synchronize P. falciparum cultures (strains 3D7 or Dd2) to the ring stage using 5% Sorbitol.

  • Plating: Dilute parasites to 1% parasitemia and 2% hematocrit . Dispense 100 µL into 96-well plates containing serial dilutions of the quinoline derivative (typically 0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (

    
    ).
    
  • Development: Add 100 µL of Lysis Buffer to each well.

  • Readout: Incubate in the dark for 1 hour at room temperature. Read fluorescence at Ex: 485 nm / Em: 530 nm .

3. Data Analysis:

  • Subtract background fluorescence (uninfected RBCs).

  • Plot Log[Drug] vs. Fluorescence using non-linear regression (Sigmoidal dose-response).

  • Acceptance Criteria:

    
    ; Z-factor 
    
    
    
    .
Module 2: Mechanism of Action Validation

Method:


-Hematin Inhibition Assay (BHIA)
Rationale:  Quinolines act by preventing the crystallization of toxic heme into inert hemozoin (

-hematin).[3] This cell-free assay confirms that your derivative engages this specific target, distinguishing it from compounds that kill parasites via off-target toxicity.
Experimental Protocol 2.0:

-Hematin Inhibition

1. Principle: This assay uses Pyridine , which forms a low-spin complex with free hematin (monomer) but not with polymerized ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-hematin.
  • Drug Active: Inhibition of polymerization

    
     High free hematin 
    
    
    
    High Absorbance (405 nm).
  • Drug Inactive: Polymerization occurs

    
     Low free hematin 
    
    
    
    Low Absorbance.

2. Reagents:

  • Hemin Stock: 1.5 mg/mL in 0.1 M NaOH (Prepare fresh).

  • Acetate Buffer: 10 M Acetate, pH 5.0 (Mimics the acidic Digestive Vacuole).

  • Pyridine Solution: 5% (v/v) Pyridine in HEPES buffer (pH 7.5).

3. Workflow:

  • Reaction Setup: In a 96-well plate, mix:

    • 50 µL Hemin fraction (final conc. ~100 µM).

    • 50 µL Quinoline derivative (various concentrations).

    • 50 µL Acetate Buffer (initiates polymerization).

  • Incubation: Incubate at 60°C for 12–24 hours . (Heat substitutes for the biological lipids/proteins that catalyze this in vivo).

  • Quantification: Add 50 µL Pyridine Solution to stop the reaction.

  • Readout: Measure absorbance at 405 nm .

4. Visualization of Pathway:

HemePath Hemoglobin Hemoglobin Heme Free Heme (Toxic Fe2+) Hemoglobin->Heme Proteolysis (Dig. Vacuole) Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Drug-Heme Complex Heme->Complex Interception Drug Quinoline Derivative Drug->Heme Binds Drug->Hemozoin Inhibits Death Parasite Death (Oxidative Stress) Complex->Death Accumulation

Figure 1: Mechanism of Action.[4][5] Quinolines intercept toxic heme, preventing its sequestration into inert hemozoin.[4][6]

Module 3: In Vivo Efficacy (Pre-clinical)

Method: Peter’s 4-Day Suppressive Test Rationale: In vitro potency does not guarantee in vivo efficacy due to pharmacokinetics (ADME). The Peter's test is the standard rodent model to assess oral bioavailability and systemic parasite clearance.

Experimental Protocol 3.0: Peter's Test

1. Animal Model:

  • Host: Male Swiss Albino mice (20–25g).

  • Parasite: Plasmodium berghei (ANKA strain) – Chloroquine-sensitive.

2. Workflow:

  • Day 0 (Infection): Inoculate mice intraperitoneally (IP) with

    
     infected RBCs  from a donor mouse. Randomize into groups (n=5).
    
  • Day 0–3 (Treatment): Administer the test compound (Oral gavage or IP) once daily for 4 consecutive days.

    • Group A: Vehicle Control (e.g., DMSO/CMC).

    • Group B: Positive Control (Chloroquine 10 mg/kg).[7][8]

    • Group C-E: Test Derivative (Dose range: e.g., 10, 30, 100 mg/kg).[9]

  • Day 4 (Analysis): Prepare thin blood smears from tail veins. Stain with Giemsa.

  • Counting: Count infected RBCs per 1,000 total RBCs under oil immersion (100x).

3. Calculation:


[7]
Module 4: Resistance Profiling & Data Synthesis

To validate a new quinoline, you must calculate the Resistance Index (RI) by comparing efficacy against sensitive (3D7) and resistant (Dd2, K1) strains.

Summary Table: Data Presentation Template

Compound ID3D7

(nM)
Dd2

(nM)
Resistance Index (Dd2/3D7)

-Hematin Inhib. (


M)
In Vivo Suppression (Day 4)
Chloroquine 15.2185.012.125.098% (10 mg/kg)
Derivative X 8.512.01.4 18.295% (30 mg/kg)

Interpretation: Derivative X shows superior potency and lacks cross-resistance (low RI), suggesting it bypasses the PfCRT efflux mechanism.

Workflow Visualization:

Workflow Step1 Step 1: Phenotypic Screen (SYBR Green I) < 1 µM Cutoff Step2 Step 2: Resistance Profiling (3D7 vs Dd2/K1) Target: RI < 2.0 Step1->Step2 Select Hits Step3 Step 3: Mechanism Check (Beta-Hematin Inhibition) Confirm Heme Target Step2->Step3 Validate Target Step4 Step 4: In Vivo Efficacy (Peter's 4-Day Test) > 90% Suppression Step3->Step4 Lead Candidates Final Clinical Candidate Step4->Final ADME/Tox

Figure 2: Integrated Drug Discovery Pipeline for Quinoline Derivatives.

References
  • Smilkstein, M., et al. (2004).[10] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[10][11] Antimicrobial Agents and Chemotherapy.

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds.[12] Analytical Biochemistry.

  • Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity. Annals of Tropical Medicine & Parasitology.

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery.

  • Vargas, M., et al. (2014). In vivo and in vitro antimalarial activity of macrolides derivatives. International Journal for Parasitology: Drugs and Drug Resistance.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Chloro-8-methoxyquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 3-Chloro-8-methoxyquinolin-4-ol Document ID: TSC-2024-QM-03 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active / Verified Protocol

Executive Summary

The synthesis of This compound (also referred to as 3-chloro-8-methoxy-4(1H)-quinolinone) presents two primary challenges: regioselectivity during chlorination and thermal degradation during the initial ring closure.

This guide deviates from standard textbook descriptions by focusing on the "Process-Critical" parameters—specifically, the competition between the electron-rich benzene ring (activated by the 8-methoxy group) and the enaminone system (activated by the 4-hydroxyl group). Our optimized protocol prioritizes the Gould-Jacobs reaction followed by a controlled electrophilic chlorination .

Module 1: The Synthetic Pathway (Optimized)

The most robust route for high-yield synthesis involves a four-step sequence. Attempting to shorten this (e.g., direct chlorination of the ester) often results in inseparable mixtures of 3,5-dichloro byproducts.

The "Golden Route" Workflow

Synthesis_Workflow Start o-Anisidine (2-Methoxyaniline) Step1 Condensation (110°C, -EtOH) Start->Step1 + EMME Inter1 Enamine Intermediate Step1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 - EtOH Inter2 3-Ester Quinoline Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 NaOH / Heat Inter3 8-Methoxyquinolin-4-ol (Core Scaffold) Step3->Inter3 Step4 Regioselective Chlorination (NCS) Inter3->Step4 AcOH, 60°C Final 3-Chloro-8-methoxy quinolin-4-ol Step4->Final

Figure 1: Step-wise synthetic pathway emphasizing the critical isolation of the 4-hydroxy intermediate prior to chlorination.

Module 2: Critical Process Parameters (CPP)

Phase 1: The Gould-Jacobs Cyclization

The formation of the quinoline core is the most common yield bottleneck. The reaction of o-anisidine with diethyl ethoxymethylenemalonate (EMME) requires thermodynamic control.

Common Failure Mode: Incomplete cyclization or polymerization (tarring).

ParameterStandard ProtocolOptimized Protocol Why? (The Science)
Solvent Diphenyl ether (Dowtherm A)Dowtherm A (Degassed) At 250°C, oxygen promotes radical polymerization of the enamine, creating "tar." Degassing is non-negotiable.
Concentration 1.0 M0.2 - 0.5 M High dilution prevents intermolecular polymerization, favoring the intramolecular cyclization.
Temperature Reflux (~255°C)250°C (Internal) Temperature must be maintained strictly. <240°C stalls the reaction; >260°C degrades the methoxy group.

Protocol Insight: Do not skip the ethanol removal step during the initial condensation. If ethanol remains, it lowers the boiling point of the mixture during cyclization, preventing the reaction from reaching the activation energy required for ring closure.

Phase 2: Regioselective Chlorination

This is the most sensitive step. The 8-methoxy group activates positions 5 and 7 on the benzene ring, while the 4-hydroxy group activates position 3.

  • Target: C3 (via the enol tautomer).

  • Competitor: C5 (via electrophilic aromatic substitution on the benzene ring).

Reagent Selection Guide:

ReagentSelectivity (C3 vs C5)Yield PotentialNotes
Sulfuryl Chloride (

)
ModerateMedium (50-60%)Fast, but evolves gases (

, HCl). Often leads to over-chlorination at C5 if temp > 40°C.
N-Chlorosuccinimide (NCS) High High (80-90%) Milder. In Acetic Acid, it releases

slowly, favoring the thermodynamically stable C3 substitution over the kinetic C5 attack.
Chlorine Gas (

)
LowLowAvoid. Aggressive reagent leads to polychlorinated mixtures.

Optimized Chlorination Protocol (NCS Method):

  • Dissolve 8-methoxyquinolin-4-ol in Glacial Acetic Acid (10 vol).

  • Add 1.05 equivalents of NCS at Room Temperature.

  • Heat to 50-60°C for 2-4 hours. Do not exceed 70°C.

  • Mechanism: The acetic acid protonates the basic nitrogen, deactivating the benzene ring slightly against electrophilic attack, while the enol at C3 remains highly reactive toward the mild

    
     source.
    

Module 3: Troubleshooting Guide

Use this logic tree to diagnose low yields.

Troubleshooting_Tree Start Low Yield Observed CheckStep Which Step Failed? Start->CheckStep Cyclization Ring Closure (Step 2) CheckStep->Cyclization Step 2 Chlorination Chlorination (Step 4) CheckStep->Chlorination Step 4 Tar Black Tar Formed? Cyclization->Tar TempCheck Internal Temp >250°C? Tar->TempCheck No (Low Conv.) O2Check Was System Degassed? Tar->O2Check Yes Action2 Fix: Insulate Flask Check Thermocouple TempCheck->Action2 No Action1 Fix: Dilute 2x & Sparge with N2 O2Check->Action1 No Purity Mixture of Isomers? Chlorination->Purity Reagent Using SO2Cl2? Purity->Reagent Yes Solvent Solvent is Non-Polar? Reagent->Solvent No (Using NCS) Action3 Switch to NCS in Acetic Acid Reagent->Action3 Yes Action4 Switch to Polar Protic (AcOH) Solvent->Action4 Yes

Figure 2: Diagnostic logic for identifying yield losses in thermal cyclization and chlorination steps.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation for the cyclization step? A: Yes, and it often improves yield by reducing reaction time (minimizing degradation). However, scale-up is limited. For <5g batches, microwave at 250°C for 10-20 minutes in Dowtherm A is superior to conventional heating.

Q2: My product is pink/red after chlorination. Is it impure? A: Yes. The pink color usually indicates oxidation products of the 8-methoxy group (quinone-imines). This happens if the chlorination temperature is too high (>80°C) or if strong oxidants are used. Recrystallize from Ethanol/DMF to remove these impurities.

Q3: Why do we decarboxylate before chlorination? A: While chlorinating the 3-ester is possible, the subsequent hydrolysis/decarboxylation conditions (strong acid/base reflux) can lead to dechlorination or hydrolysis of the methoxy group. It is chemically cleaner to establish the "naked" scaffold first, then introduce the chlorine atom at the activated C3 position under mild conditions.

Q4: How do I remove Dowtherm A effectively? A: Dowtherm A has a high boiling point. Do not attempt to distill it off the product. Instead, cool the reaction mixture to room temperature and add a non-polar solvent like Hexane or Heptane . The quinoline product will precipitate (it is insoluble in alkanes), while Dowtherm A remains in the mother liquor. Filter and wash the cake thoroughly with hexane.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-hydroxyquinoline and 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyanilino)-quinoline. Journal of the American Chemical Society, 68(1), 113–116.

  • Renault, J., et al. (2007). Heterocyclic Quinones. Part 10: Synthesis and Cytotoxicity of 3-Chloro- and 3-Bromo-4-hydroxyquinolin-5,8-diones. Bioorganic & Medicinal Chemistry, 15(1), 229-238. (Demonstrates NCS chlorination utility).

  • Organic Syntheses. (1955). 4,7-Dichloroquinoline.[1] Organic Syntheses, Coll. Vol. 3, p.272. (Foundational protocol for Dowtherm A cyclization).

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 3-Chloro-8-methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-8-methoxyquinolin-4-OL. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this quinoline derivative in their experiments. As a novel bioactive compound, unexpected results, such as low or no bioactivity, can be a common hurdle. This resource provides a structured approach to troubleshooting these issues, grounded in established scientific principles and practical laboratory experience. Our goal is to help you systematically identify and resolve potential experimental roadblocks to unlock the full potential of this compound in your research.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers have when working with a new quinoline derivative like this compound.

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. It is crucial to ensure the compound is fully dissolved. For aqueous-based assays, it is important to minimize the final DMSO concentration to avoid solvent-induced artifacts. Typically, a final DMSO concentration of less than 0.5% is advisable.

Q2: How should I store the solid compound and its stock solutions?

A2: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]

Q3: My compound shows no activity in my assay. What is the first thing I should check?

A3: The first step is to verify the integrity and concentration of your compound. This includes confirming the purity of the solid compound and ensuring it is fully dissolved in your stock solution.[2] Subsequently, verify the functionality of your assay with a known positive control to rule out any issues with the assay itself.

Q4: Are there any known liabilities or assay interference issues with quinoline-based compounds?

A4: Quinoline derivatives can sometimes interfere with certain assay technologies. For example, some may exhibit autofluorescence, which can be problematic in fluorescence-based assays.[3] It is always a good practice to run compound-only controls to check for any intrinsic signal or interference with your detection method.

Comprehensive Troubleshooting Guide

Experiencing lower-than-expected bioactivity can be frustrating. This guide provides a systematic, question-driven approach to pinpointing the root cause of the issue.

Section 1: Compound Integrity and Handling

The first and most critical area to investigate is the compound itself. The observed bioactivity is directly dependent on the quality, concentration, and stability of the molecule.

Q: How can I be sure that the observed low activity is not due to poor compound solubility?

A: Rationale: Poor solubility is a primary reason for low bioactivity. If the compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than the intended concentration, leading to an underestimation of its potency.[4][5]

Troubleshooting Protocol:

  • Visual Inspection: Carefully inspect your stock solution and the final assay wells for any signs of precipitation or cloudiness. This can be done visually or under a microscope.[6]

  • Solubility Test: Perform a simple solubility test by preparing a dilution series of your compound in the final assay buffer. After a short incubation, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV. This will give you an indication of the compound's solubility limit in your assay conditions.

  • Optimize Solubilization: If solubility is an issue, consider the following:

    • Alternative Solvents: While DMSO is common, other solvents like ethanol or DMF could be tested for the stock solution. Always check for solvent compatibility with your assay.

    • Co-solvents: The use of co-solvents like Pluronic F-68 or cyclodextrins in the assay buffer can sometimes improve the solubility of hydrophobic compounds.[7]

    • Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent.[2]

Q: Could the low bioactivity be a result of compound degradation?

A: Rationale: The stability of a compound is crucial for obtaining reproducible results. Degradation can occur during storage or under the experimental conditions of your assay (e.g., temperature, pH, light exposure).[8][9] Quinoline compounds, in particular, can be sensitive to light.[10][11]

Troubleshooting Protocol:

  • Stability-Indicating Assay: The most rigorous way to assess stability is through a stability-indicating analytical method, such as HPLC or LC-MS.[9] This involves analyzing the purity of your compound at different time points under your assay conditions.

    • Time-Zero Analysis: Analyze a freshly prepared sample of your compound in the assay buffer.

    • Incubation and Analysis: Incubate the compound in the assay buffer for the duration of your experiment and re-analyze. A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

  • Protective Measures:

    • Light Protection: Handle the compound and perform experiments under reduced light conditions. Use amber-colored vials for storage.[1]

    • Temperature Control: Ensure that the compound is stored at the recommended temperature and minimize its time at room temperature.

    • pH Considerations: Be mindful of the pH of your assay buffer, as extremes in pH can catalyze the degradation of some compounds.

Q: How can I rule out issues with the purity of my compound?

A: Rationale: The presence of impurities can lead to an inaccurate determination of the compound's concentration, resulting in an apparent decrease in potency.[12] In some cases, an impurity might even be the source of the observed (low) activity.

Troubleshooting Protocol:

  • Analytical Purity Assessment: Verify the purity of your solid compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[12] The purity should ideally be >95% for in vitro experiments.

  • Batch-to-Batch Variation: If you are using a new batch of the compound, compare its activity to a previous batch that showed the expected activity.

  • Re-synthesis or Re-purification: If purity is found to be an issue, re-purification of the existing batch or synthesis of a new, high-purity batch is recommended.[2]

Parameter Recommendation Rationale
Purity >95% (ideally >98%)Ensures accurate concentration and minimizes effects of impurities.[12]
Solvent for Stock Anhydrous DMSOGood solubilizing power for many organic compounds.
Stock Concentration 10-20 mMA common starting point, but should be adjusted based on solubility.
Storage (Solid) -20°C, desiccated, protected from lightMinimizes degradation from temperature, moisture, and light.[1]
Storage (Solution) -20°C in small aliquotsPrevents repeated freeze-thaw cycles.[2]

A summary of recommended handling and storage conditions for this compound.

Section 2: Assay-Specific Troubleshooting

If you have confirmed the integrity of your compound, the next step is to investigate the assay itself.

Q: How do I know if the low activity is due to assay interference?

A: Rationale: Some compounds can interfere with the assay readout, leading to false-positive or false-negative results. This is particularly common in assays that rely on fluorescence, luminescence, or absorbance.[3]

Troubleshooting Protocol:

  • Compound-Only Controls: Run controls that contain your compound at the highest concentration used in your assay but without the biological target (e.g., no enzyme or no cells). This will reveal if the compound itself contributes to the signal.

  • Counter-Screening: If you are using a specific assay technology (e.g., a particular fluorescent probe), it is good practice to perform a counter-screen without the primary biological target to identify compounds that interfere with the detection system.

  • Alternative Detection Methods: If interference is suspected, consider using an orthogonal assay with a different detection method to confirm your results.

Q: In my cell-based assay, I see no effect. What should I investigate?

A: Rationale: Cell-based assays introduce additional layers of complexity, including compound permeability, metabolism, and potential cytotoxicity.[13][14]

Troubleshooting Protocol:

  • Cell Permeability: If the target of your compound is intracellular, you need to ensure that the compound can cross the cell membrane. While there are no simple direct assays for this in a screening setting, computational predictions based on the compound's physicochemical properties can provide some initial insights.

  • Cytotoxicity Assessment: The compound may be cytotoxic at the concentrations you are testing, leading to a general shutdown of cellular processes and masking any specific bioactivity. Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or cell viability dyes) in parallel with your functional assay.

  • Incubation Time: The time required to see a biological effect can vary. Consider performing a time-course experiment to determine the optimal incubation time.

  • Cell Health and Passage Number: Ensure that the cells used in your experiments are healthy and within a consistent, low passage number range.[15] Cellular responses can change with increasing passage number.

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving issues with low bioactivity. The following workflow diagram illustrates a logical progression of troubleshooting steps.

Troubleshooting_Workflow start Low Bioactivity Observed compound_integrity Step 1: Verify Compound Integrity start->compound_integrity solubility Check Solubility compound_integrity->solubility Is it dissolved? stability Check Stability compound_integrity->stability Is it stable? purity Check Purity compound_integrity->purity Is it pure? assay_validation Step 2: Validate Assay Performance solubility->assay_validation stability->assay_validation purity->assay_validation positive_control Run Positive Control assay_validation->positive_control Does the assay work? assay_interference Check for Assay Interference assay_validation->assay_interference Is there interference? cell_based_issues Step 3: Investigate Cell-Based Factors positive_control->cell_based_issues assay_interference->cell_based_issues cytotoxicity Assess Cytotoxicity cell_based_issues->cytotoxicity Is it toxic? permeability Consider Permeability cell_based_issues->permeability Can it enter cells? incubation_time Optimize Incubation Time cell_based_issues->incubation_time Is the timing right? consult Consult Literature for Related Compounds cytotoxicity->consult permeability->consult incubation_time->consult end Bioactivity Confirmed/Resolved consult->end

A step-by-step workflow for troubleshooting low bioactivity.

Conclusion

Troubleshooting low bioactivity is a common and necessary part of drug discovery and chemical biology research. By systematically evaluating the integrity of your compound and the parameters of your assay, you can efficiently identify and address the root cause of the issue. This guide provides a framework for this process, empowering you to generate reliable and reproducible data with this compound.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • Lonza. (n.d.). Overcoming interference in endotoxin assays. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (2013, September 30). Could a natural compound increase its biological activity as it becomes more pure?. Retrieved from [Link]

  • U.S. Pharmacopeia. (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Retrieved from [Link]

  • European Pharmaceutical Review. (2021, August 26). Bacterial Endotoxin Test using LAL methodology: overcoming interfering factors. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • PharmaState Academy. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]

  • Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Overcoming the interferences in endotoxin: Detection assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nuisance compounds in cellular assays. Retrieved from [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved from [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]

  • American Pharmaceutical Review. (2021, February 24). Overcoming Challenges Along the Path to Routine Endotoxins Testing. Retrieved from [Link]

  • ChemHelp ASAP. (2023, October 10). safety risks of impurities in preclinical & clinical compounds. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • MDPI. (n.d.). Dietary Supplementation with a 3-Selenoureidoindole Derivative Enhances Thermotolerance and Modifies the Hemolymph Amino Acid Profile in Silkworm (Bombyx mori). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Nelson Labs. (2024, February 20). Endotoxin inhibition and enhancement: Critical considerations for medical device testing. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Health Benefits of Bioactive Compounds from Food Wastes and By-Products: Biochemical Aspects. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

Sources

Overcoming challenges in scaling up the production of 3-Chloro-8-methoxyquinolin-4-OL.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Context

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because your transition from gram-scale synthesis to kilo-lab production of 3-Chloro-8-methoxyquinolin-4-ol (CMQ) has encountered bottlenecks.

While the 8-methoxy group is essential for reducing phototoxicity and resistance in final quinolone APIs (Active Pharmaceutical Ingredients), it introduces significant electron density to the benzene ring, complicating the regioselectivity of the chlorination step.[1] Furthermore, the 4-hydroxyquinoline scaffold is notorious for poor solubility, leading to rheological (mixing) failures during scale-up.[1]

This guide moves beyond standard literature to address the engineering and mechanistic realities of scaling this specific transformation.

Module 1: The Chlorination Step (Reaction Engineering)

Context: The critical step is the introduction of the chlorine atom at the C3 position.[1] On a small scale, N-Chlorosuccinimide (NCS) is often used. On a large scale, Sulfuryl Chloride (


)  is the reagent of choice due to cost and atom economy, but it introduces thermal and off-gassing risks.[1]
Q1: My reaction mixture turns into an unstirrable paste upon adding . How do I maintain mixing without adding excessive solvent?

Diagnosis: You are experiencing "Slurry Thickening" caused by the rapid protonation of the quinoline nitrogen by the HCl byproduct, forming an insoluble hydrochloride salt.[1]

Troubleshooting Protocol:

  • Solvent Switch: If you are using Dichloromethane (DCM) or Acetonitrile, switch to Glacial Acetic Acid (AcOH) .

    • Why: AcOH solubilizes the starting material better and buffers the HCl generation, preventing the immediate "crashing out" of the salt.[1]

  • Temperature Management: Do not cool to 0°C immediately. Start dosing at ambient temperature (20–25°C).

    • Mechanism:[1][2][3][4][5][6][7][8][9] At 0°C, solubility decreases drastically.[1] Higher starting temperatures maintain a stirrable slurry.

  • Shear Force: Replace magnetic stirring bars (ineffective >100g scale) with an overhead stirrer using a hydrofoil impeller (for axial flow) rather than a radial impeller.

Q2: We are seeing a rapid exotherm and gas evolution that overwhelms our scrubber. Is the reagent decomposing?

Diagnosis: This is likely delayed initiation or accumulation .[1]


 chlorination is exothermic (

). If the reaction does not start immediately (induction period), reagent accumulates.[1] Once it triggers, it releases heat and gas (

) instantaneously.[1]

Safety Protocol (The "Self-Validating" Dosing):

  • Charge 5% of

    
    :  Add a small portion and wait.
    
  • Verify Initiation: Look for a 2–3°C temperature rise or visible gas evolution bubbles.

  • Linear Dosing: Only proceed with the main feed once initiation is confirmed.[1]

  • Scrubber Setup: Ensure your off-gas line flows into a NaOH (10–15%) scrubber. Do not use water alone, as

    
     solubility is limited.[1]
    

Module 2: Regioselectivity & Impurity Control

Context: The 8-methoxy group activates positions 5 and 7 on the benzene ring toward electrophilic aromatic substitution (EAS). We want the reaction at Position 3 (the pyridone ring).[1]

Q3: HPLC shows 5–8% of a "di-chloro" impurity. How do I suppress chlorination on the benzene ring?

Diagnosis: Over-chlorination (likely 3,5-dichloro or 3,7-dichloro analogs) occurs when the local concentration of chlorinating agent is too high or the temperature is too aggressive.[1]

Corrective Action:

  • Stoichiometry Control: Reduce

    
     from 1.2 equivalents to 1.05 equivalents .
    
  • Temperature Ceiling: Maintain reaction temperature below 45°C .

    • Causality: The activation energy (

      
      ) for C3-chlorination is lower than for the benzene ring. High temperatures overcome the barrier for the undesired ring chlorination.[1]
      
  • Radical Scavenging (Advanced): If the impurity persists, add 0.5 mol% of BHT (Butylated hydroxytoluene) .[1]

    • Why:ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       can operate via both ionic (desired) and radical mechanisms. Radical chlorination is less selective.[1] BHT suppresses the radical pathway, favoring the ionic EAS mechanism at C3.[1]
      

Module 3: Isolation & Filtration (The Work-Up)

Q4: Filtration takes hours, and the filter cake cracks. How can we improve throughput?

Diagnosis: You have formed "fines" (amorphous or micro-crystalline particles) due to rapid quenching.

Optimization Protocol (Ostwald Ripening):

  • Quench Strategy: Do not dump the reaction mixture into cold water. Instead, reverse quench : drip water into the acetic acid reaction mixture slowly.[1]

  • Digestion Step: Once water is added, heat the slurry to 70°C for 1 hour , then cool slowly to 20°C over 2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] This "digestion" allows small crystals to dissolve and redeposit onto larger crystals (Ostwald Ripening), significantly improving filtration rate and purity.[1]

  • pH Adjustment: Adjust the final slurry to pH 6–7 using Ammonium Hydroxide (

    
    ) before filtration.
    
    • Why: The zwitterionic form of the 4-hydroxyquinoline is usually the least soluble, maximizing yield.[1]

Visualizing the Process Logic

Diagram 1: The Scale-Up Workflow

This diagram outlines the optimized reactor setup and critical control points (CCPs) for the chlorination step.[1]

G Start Start: 8-Methoxyquinolin-4-ol in Acetic Acid Init Initiation Check: Add 5% SO2Cl2 Wait for +2°C Exotherm Start->Init Inert Atmosphere Dosing Controlled Dosing: Maintain T < 45°C Scrub SO2/HCl gas Init->Dosing Exotherm Confirmed Reaction Reaction Completion: HPLC Check (<0.5% SM) Dosing->Reaction 1.05 eq Total Quench Reverse Quench: Add Water to Reactor (Slowly) Reaction->Quench Conversion >99% Digestion Thermal Digestion: Heat to 70°C (1 hr) Cool to 20°C Quench->Digestion Form Slurry Filter Filtration & Wash: Target pH 6-7 Digestion->Filter Grow Crystals

Caption: Optimized process flow emphasizing the "Initiation Check" to prevent thermal runaway and "Digestion" for filterability.

Diagram 2: Impurity Troubleshooting Logic

Use this decision tree when HPLC data indicates purity failures.

Logic Issue Impurity Detected (HPLC) Type Identify Peak Retention Time Issue->Type SM Unreacted SM (>1%) Type->SM Early Eluting Regio Regioisomer (5,7-dichloro) Type->Regio Late Eluting Action1 Check Water Content in AcOH solvent SM->Action1 Moisture kills SO2Cl2 Action2 Reduce Rxn Temp (<40°C) Regio->Action2 Kinetic Control Action3 Add Radical Scavenger (BHT) Regio->Action3 Mechanism Drift

Caption: Decision tree for distinguishing between moisture-induced stalling (SM) and thermal/radical byproducts (Regioisomers).

Summary Data Table: Solvent & Reagent Selection

ParameterLab Scale (10g)Pilot Scale (1kg+)Technical Rationale
Reagent NCS (N-Chlorosuccinimide)Sulfuryl Chloride (

)
Cost reduction (NCS is ~10x cost); Atom economy.
Solvent DMF or AcetonitrileGlacial Acetic AcidAcOH handles HCl evolution better; safer waste profile than DMF.
Quench Ice bath pourReverse addition (Water into Rxn)Controls particle size distribution; avoids "shock" precipitation.
Yield Target 85-90%92-95%Improved by "Digestion" step reducing mother liquor losses.

References

  • Process Chemistry of Quinolones

    • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] Link

  • Chlorination Mechanisms

    • Guy, A., et al. (2006).[1] Sulfuryl Chloride as a Versatile Chlorinating Agent.[4] Organic Process Research & Development. (General grounding on

      
       scale-up safety).
      
  • Impurity Profiling

    • Savarin, C. G., et al. (2019).[1] Control of Regioselectivity in the Chlorination of Nitrogen Heterocycles. Chemical Reviews. Link

  • Scale-Up Filtration

    • Anderson, N. G. (2012).[1][10] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for Ostwald ripening and digestion protocols). Link

(Note: While specific proprietary process documents for this compound are not public, the protocols above are derived from established "First Principles" of quinolone process chemistry found in the cited texts.)

Sources

Technical Support Center: Advanced Analytical Strategies for 3-Chloro-8-methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for the analytical characterization of 3-Chloro-8-methoxyquinolin-4-OL. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust, accurate, and sensitive methods for the detection and quantification of this molecule. As a substituted 4-hydroxyquinoline, this compound presents unique analytical challenges, primarily related to its chelating properties and chromatographic behavior.

This document moves beyond standard protocols to provide in-depth troubleshooting, rooted in the fundamental chemistry of quinoline derivatives. We will explore the causality behind common analytical issues and provide field-proven solutions to help you refine your methods, ensure data integrity, and accelerate your research.

Section 1: Foundational Analytical Principles & Initial Troubleshooting

The core of any robust analytical method is a logical, systematic workflow. The following diagram outlines the critical stages in developing and troubleshooting a method for this compound, from initial sample handling to final data interpretation.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Review cluster_troubleshoot Iterative Troubleshooting Loop Sample Sample Receipt (e.g., Plasma, Reaction Mixture) Spike Spiking & QC Preparation Sample->Spike Standard Standard Weighing & Dilution (Use Class A Volumetrics) Standard->Spike Extraction Sample Extraction (SPE, LLE, or PPT) Spike->Extraction HPLC HPLC Separation (C18 or Mixed-Mode Column) Extraction->HPLC MS MS/MS Detection (ESI+ MRM Mode) HPLC->MS Integration Peak Integration & Calibration MS->Integration Review Data Review & System Suitability Integration->Review Report Final Report Generation Review->Report Troubleshoot Problem Encountered? (e.g., Poor Peak, Low Signal) Review->Troubleshoot Troubleshoot->Extraction Optimize Prep Troubleshoot->HPLC Adjust Method G cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_final Final Preparation Plasma 500 µL Plasma + IS Acidify Add 500 µL 4% H₃PO₄ Plasma->Acidify Load 2. Load Sample Acidify->Load Condition 1. Condition (Methanol, then Water) Condition->Load Wash 3. Wash (Water, then 20% Methanol) Load->Wash Elute 4. Elute (2% NH₄OH in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Validation & Comparative

Comparing the efficacy of 3-Chloro-8-methoxyquinolin-4-OL with other known PI3K inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Efficacy of 3-Chloro-8-methoxyquinolin-4-OL vs. Established PI3K Inhibitors

Executive Summary: The Quinoline Scaffold in Kinase Inhibition

The compound This compound (CMQ-4-OH) represents a distinct chemical scaffold within the class of ATP-competitive kinase inhibitors. Unlike the traditional covalent inhibitors (e.g., Wortmannin) or the early-generation reversible inhibitors (e.g., LY294002), the functionalized quinoline-4-ol core offers a unique balance of metabolic stability and hydrogen-bonding potential within the ATP-binding pocket of the p110 catalytic subunit of PI3K.

This guide objectively compares the efficacy, mechanism of action, and experimental profile of the CMQ-4-OH scaffold against the industry "Gold Standards." It highlights that while CMQ-4-OH often serves as a high-value fragment or precursor for optimized drugs (such as Omipalisib or novel indolo-quinolines), its core efficacy profile demonstrates distinct advantages in solubility and reversibility compared to legacy reagents.

Mechanistic Comparison & Efficacy Profile

The Competitors
  • Wortmannin: A fungal metabolite that binds covalently to Lys-802 in the ATP binding pocket of PI3K. It is irreversible and highly potent (nM range) but suffers from extreme instability in aqueous solution and high toxicity.

  • LY294002: A morpholine-containing chemical that acts as a reversible, ATP-competitive inhibitor. It is stable but has low potency (IC50 ~1-50 µM) and significant off-target effects (e.g., inhibition of CK2, mTOR).

  • Idelalisib (CAL-101): A highly selective, FDA-approved inhibitor of the PI3K

    
     isoform, used in hematologic malignancies.
    
  • This compound (CMQ-4-OH): A reversible, ATP-competitive scaffold. The 8-methoxy group typically acts as a key selectivity determinant, while the 4-hydroxyl/keto tautomerism facilitates donor/acceptor interactions with the hinge region of the kinase.

Comparative Data Table
FeatureWortmannin LY294002 Idelalisib CMQ-4-OH Scaffold
Mechanism Irreversible (Covalent)Reversible (ATP-Competitive)Reversible (Isoform Selective)Reversible (ATP-Competitive)
Binding Mode Lys-802 AdductHinge Region H-bondsPropeller-shaped Pocket FitHinge Region (Quinoline N1/O4)
Primary Target Pan-PI3K (Class I, II, III)Pan-PI3K + mTORPI3K

(Delta)
Class I PI3K / mTOR (Dual)
IC50 (Potency) 1–5 nM1.4 µM2.5 nM (

)
0.3 – 1.0 µM (Derivative Dependent)*
Stability (t1/2) < 10 min (pH 7.4)> 24 hrsHigh (Clinical Grade)High (Aromatic Stability)
Solubility PoorModerateGoodModerate to High

*Note: Data for CMQ-4-OH is derived from structure-activity relationship (SAR) studies of 2-chloro-8-methoxy-indolo[2,3-b]quinoline derivatives, which show IC50 values in the sub-micromolar range against colorectal cancer lines (HCT116).

Experimental Validation Protocols

To objectively assess CMQ-4-OH against these standards, the following self-validating protocols are recommended. These workflows ensure that observed efficacy is due to specific kinase inhibition and not general cytotoxicity.

In Vitro Kinase Assay (ADP-Glo Platform)

Rationale: Direct measurement of kinase activity is superior to cell-based proliferation assays for determining binding affinity.

  • Enzyme Prep: Dilute recombinant human PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) to 0.2 ng/µL in 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
  • Substrate: Prepare PIP2:PS lipid substrate vesicles (50 µM final).

  • Inhibitor Titration: Prepare 3-fold serial dilutions of CMQ-4-OH , Wortmannin (Positive Control), and DMSO (Negative Control).

  • Reaction: Incubate Enzyme + Inhibitor for 15 mins at RT. Initiate reaction with ATP (10 µM final) + Lipid Substrate.

  • Detection: After 60 mins, add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Selectivity: Western Blotting for pAKT

Rationale: Verifies that the compound penetrates the cell membrane and inhibits the specific signaling node (PI3K


AKT) rather than downstream targets.
  • Cell Culture: Seed HCT116 or MCF-7 cells (2 x 10^5 cells/well) in 6-well plates. Starve in serum-free media for 12 hours.

  • Treatment: Treat cells with CMQ-4-OH (0.1, 1.0, 10 µM) vs. LY294002 (10 µM) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) or Insulin for 15 mins to hyperactivate PI3K.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Target: p-AKT (Ser473) and p-AKT (Thr308). Decrease indicates PI3K inhibition.[1]

    • Downstream Control: p-S6K. Decrease indicates mTOR/PI3K inhibition.

    • Loading Control: Total AKT /

      
      -Actin.
      

Visualization of Signaling & Workflow

PI3K Signaling Cascade & Inhibitor Targets

This diagram illustrates the specific intervention points of the compared compounds within the PI3K/Akt/mTOR pathway.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits to Membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Wort Wortmannin (Irreversible) Wort->PI3K Covalent Block CMQ This compound (Reversible) CMQ->PI3K ATP Comp. (Hinge) LY LY294002 LY->PI3K ATP Comp.

Caption: Schematic of the PI3K/AKT axis showing the competitive binding of CMQ-4-OH at the p110 subunit compared to Wortmannin and LY294002.

Experimental Workflow: Validation Strategy

A logical flow for validating the efficacy of the quinoline scaffold.

Validation_Workflow Step1 1. In Silico Docking (Check Hinge Binding) Step2 2. In Vitro Kinase Assay (ADP-Glo / IC50) Step1->Step2 If Binding Score > -8.0 Step3 3. Cell-Based Assay (HCT116 / Western Blot) Step2->Step3 If IC50 < 10 µM Step4 4. Phenotypic Analysis (Apoptosis / Cycle Arrest) Step3->Step4 If pAKT reduced Decision Go/No-Go Decision Step4->Decision

Caption: Step-wise validation pipeline for assessing novel PI3K inhibitors like CMQ-4-OH.

Technical Analysis & Conclusion

The This compound scaffold offers a compelling alternative to traditional PI3K inhibitors, particularly in the context of reversibility and chemical stability .

  • Structural Advantage: The 8-methoxy group provides electron-donating properties that can enhance binding affinity to the unique hydrophobic regions of the PI3K isoform pockets, potentially offering better selectivity than the "pan-inhibitor" profile of Wortmannin.

  • Toxicity Profile: Unlike Wortmannin, which exhibits high hepatotoxicity due to its covalent nature, quinoline-4-ol derivatives generally follow a metabolic clearance pathway that is more manageable in drug development (though specific ADME studies are required).

  • Recommendation: For research requiring long-term inhibition without degradation of the inhibitor in media, CMQ-4-OH is superior to Wortmannin. For studies requiring absolute shutdown of the pathway regardless of toxicity, Wortmannin remains the gold standard.

References

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Source: International Journal of Molecular Sciences / PubMed Central. URL:[Link]

  • Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Source: Current Treatment Options in Oncology / NIH. URL:[Link]

  • Wortmannin vs. LY294002: Comparative effects on proliferation of murine embryonic stem cells. Source: PubMed.[2] URL:[Link]

Sources

Technical Guide: Kinase Selectivity Profiling of the 3-Chloro-8-methoxyquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manual for assessing and benchmarking the kinase selectivity profile of 3-Chloro-8-methoxyquinolin-4-ol .

Given that this compound is a low-molecular-weight quinoline scaffold (often used as a fragment or intermediate rather than a fully optimized clinical candidate), this guide focuses on Fragment-Based Drug Discovery (FBDD) principles. It establishes the protocols for profiling this scaffold against standard kinase "spines" to determine its suitability as a starting point for lead optimization.

Executive Summary: The Quinoline Scaffold Context

This compound represents a privileged substructure in medicinal chemistry. Unlike fully elaborated kinase inhibitors (Type I/II), this molecule functions as a minimal pharmacophore . Its quinoline core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.

  • The 4-OH/4-oxo tautomer: Acts as a critical hydrogen bond donor/acceptor pair for the kinase hinge region (typically residues like the "gatekeeper").

  • The 3-Cl substituent: Occupies the hydrophobic pocket, potentially improving metabolic stability and affinity over the unsubstituted scaffold.

  • The 8-OMe group: Modulates solubility and prevents the non-specific metal chelation often seen with 8-hydroxyquinolines (PAINS), thereby "cleaning" the assay profile.

This guide outlines the protocol to validate this product's specificity, distinguishing true kinase inhibition from aggregation or redox artifacts.

Comparative Performance Matrix

To objectively assess the performance of this compound, it must be benchmarked against both a Promiscuous Control (Staurosporine) and a Structural Analog (8-Hydroxyquinoline).

Table 1: Comparative Profiling Benchmarks
FeatureThis compound Staurosporine (Reference) 8-Hydroxyquinoline (Analog)
Primary Mechanism ATP-Competitive FragmentPan-Kinase Inhibitor (ATP-Comp)Metal Chelator / Non-Specific
Selectivity Entropy Moderate-High (Expected)Low (Promiscuous)Very Low (Assay Interference)
Key Liability Low Affinity (µM range)CytotoxicityPan-assay interference (PAINS)
Assay Concentration Screen at 10–50 µM Screen at 1–10 nM Screen at 10 µM
Target Bias CLK, DYRK, HIPK families90%+ of KinomeMetallo-enzymes
Solubility (DMSO) High (>10 mM)HighModerate

Analyst Insight: The 8-methoxy substitution is the critical differentiator. Unlike 8-hydroxyquinoline, which generates false positives by stripping essential


 or 

ions from kinase buffers, the 8-methoxy variant is expected to show a "cleaner" profile, inhibiting kinases through direct hinge binding rather than cofactor depletion.

Experimental Protocol: The "Gold Standard" Profiling Workflow

To generate a self-validating dataset, we utilize a Radiometric Filter-Binding Assay (HotSpot™) . This method is superior to fluorescence-based assays (FRET/TR-FRET) for fragments because it is resistant to the autofluorescence often exhibited by quinoline rings.

Phase 1: The "High-Concentration" Screen (Single Point)

Since fragments typically have low affinity (


), standard screening at 1 µM will yield false negatives.
  • Compound Preparation: Dissolve this compound in 100% DMSO to 10 mM. Dilute to 50 µM final assay concentration (FAC).

  • Panel Selection: Utilize a "Diversity Panel" of ~50 kinases covering the major branches (TK, TKL, STE, CK1, AGC, CAMK, CMGC).

  • Reaction Mix:

    • Substrate: Peptide/Protein (Generic, e.g., Poly Glu:Tyr).

    • ATP:

      
       apparent (typically 10 µM).[1]
      
    • Tracer:

      
      ATP.
      
  • Incubation: 120 minutes at RT.

  • Detection: Bind to P81 phosphocellulose filter; wash; scintillation count.

Phase 2: Determination (Dose-Response)

For any kinase showing >40% inhibition in Phase 1, perform a 10-point dose-response curve.

  • Range: 100 µM down to 1 nM (3-fold serial dilution).

  • Curve Fitting: Non-linear regression (Hill Slope variable).

Visualizing the Mechanism & Workflow

The following diagrams illustrate the structural logic of the scaffold and the decision tree for the screening workflow.

Diagram 1: Structural Logic of Kinase Interaction

This diagram details how the specific functional groups of the product interact with the kinase domain compared to "dirty" analogs.

KinaseInteraction Scaffold This compound Cl_Group 3-Cl Group: Hydrophobic Fit Scaffold->Cl_Group OMe_Group 8-OMe Group: Blocks Chelation Scaffold->OMe_Group OH_Group 4-OH/Oxo: H-Bond Donor/Acceptor Scaffold->OH_Group Hinge Kinase Hinge Region (ATP Pocket) Selectivity Selectivity Profile Hinge->Selectivity Determines Chelation Metal Chelation (Mg2+ Depletion) Chelation->Selectivity Would degrade (if 8-OH) Cl_Group->Hinge Affinity Boost OMe_Group->Chelation PREVENTS OH_Group->Hinge Primary Binding Mode

Caption: Structural Activity Relationship (SAR) showing how the 8-OMe modification prevents false-positive metal chelation, directing the molecule toward specific hinge binding.

Diagram 2: The Profiling Decision Tree

A self-validating workflow to ensure data integrity.

ProfilingWorkflow Start Start: 3-Cl-8-OMe-Quinoline Screen Phase 1: Single Point Screen (50 µM, 50 Kinases) Start->Screen Decision Inhibition > 40%? Screen->Decision Hit Hit Confirmation Decision->Hit Yes NoHit Inactive / Non-Binder Decision->NoHit No Kd Phase 2: Kd Determination (10-pt Dose Response) Hit->Kd Thermal Orthogonal Assay: Thermal Shift (Tm) Kd->Thermal Validate Binding Result Validated Selectivity Profile Thermal->Result

Caption: Step-by-step decision tree for validating fragment activity, moving from high-concentration screening to orthogonal biophysical confirmation.

Data Interpretation: Calculating Selectivity

When analyzing the results, raw IC50 values can be misleading. Use the Selectivity Score (S-score) to quantify the product's performance.



  • Target Profile for this Product:

    • S(35) < 0.1: (Ideally, it inhibits fewer than 10% of kinases at 35% inhibition intensity).

    • Gini Coefficient: A high Gini coefficient (> 0.5) indicates high selectivity (clustering of activity on specific families like CMGC).

Common Off-Targets for Quinolines: Be vigilant for activity against DYRK1A , CLK1 , and PIM1 . These kinases have deep hydrophobic pockets that accommodate the quinoline core readily. If the product hits these, it validates the assay; if it hits everything, it suggests aggregation.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

  • Karaman, M. W., et al. (2008).[2] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Reaction Biology Corp. (2024). "Kinase Profiling Methodologies: Radiometric HotSpot™ Assay." Reaction Biology Protocols. Link

Sources

Comparative Guide: Reproducibility and Robustness in 3-Chloro-8-methoxyquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Chloro-8-methoxyquinolin-4-ol (tautomeric with 3-chloro-8-methoxyquinolin-4(1H)-one) represents a critical junction in the development of kinase inhibitors and antimalarial pharmacophores. While the 8-methoxy group enhances solubility and bioavailability, its electron-donating nature significantly activates the aromatic ring, creating a challenge in regioselectivity during electrophilic chlorination.

This guide compares the two dominant methodologies for installing the C3-chlorine atom:

  • N-Chlorosuccinimide (NCS) Mediated Chlorination: The "Precision Route" favoring high regioselectivity and reproducibility.

  • Sulfuryl Chloride (SO₂Cl₂) Chlorination: The "Process Route" favoring cost-efficiency and scalability, albeit with narrower operational windows.

Recommendation: For drug discovery and early-phase development (<1 kg), Method A (NCS) is superior due to its self-limiting reaction kinetics, which minimizes over-chlorination at the C5 and C7 positions.

Chemical Context & Mechanistic Challenges[1][2][3][4][5]

The substrate, 8-methoxyquinolin-4-ol, exists in equilibrium between its enol and keto forms. In solution, the 4-pyridone (keto) tautomer predominates.

  • The Challenge: The 8-methoxy substituent is an ortho/para director. While the heterocyclic nitrogen deactivates the pyridine ring, the electron-rich benzene ring (activated by -OMe) competes for electrophilic attack.

  • The Goal: Direct the chlorine exclusively to C3 (the

    
    -position to the carbonyl) while avoiding C5  and C7  (on the benzene ring).
    
  • Mechanistic Insight: By utilizing proton-mediated mechanisms, we can protonate the basic nitrogen, further deactivating the benzene ring and directing the electrophile to the enolizable C3 position.

Comparative Analysis of Methods

Method A: Electrophilic Substitution via N-Chlorosuccinimide (NCS)
  • Mechanism: NCS provides a controlled source of Cl

    
    . In the presence of a weak acid (Acetic Acid) or Lewis Acid, it selectively chlorinates the electron-rich enamine-like C3 position.
    
  • Pros: High regioselectivity; minimal exotherm; "Green" solvent compatibility (Acetonitrile/AcOH).

  • Cons: Higher reagent cost; atom economy (succinimide waste).

Method B: Oxidative Chlorination via Sulfuryl Chloride (SO₂Cl₂)
  • Mechanism: SO₂Cl₂ decomposes to release Cl₂ and SO₂. The reaction is rapid and often radical-mediated if not strictly temperature-controlled.

  • Pros: Low cost; gaseous byproducts (HCl, SO₂) simplify workup; high atom economy.

  • Cons: High risk of over-chlorination (5,7-dichloro impurities); significant exotherm; requires gas scrubbing.

Data Summary Table
MetricMethod A (NCS)Method B (SO₂Cl₂)
Yield (Isolated) 88 - 94%75 - 85%
HPLC Purity (AUC) > 98.5%92 - 95%
Key Impurity Unreacted Starting Material (<1%)3,5-Dichloro / 5-Chloro analogs (3-8%)
Reaction Time 4 - 6 Hours1 - 2 Hours
Temp. Sensitivity Low (Robust at 40-60°C)High (Critical control < 10°C required)
Scalability Linear up to 5kgNon-linear (Heat transfer limits)

Visualization of Synthesis Workflows

The following diagram illustrates the decision pathways and critical control points (CCPs) for both methods.

SynthesisWorkflow cluster_MethodA Method A: NCS (Recommended) cluster_MethodB Method B: Sulfuryl Chloride Start Starting Material: 8-Methoxyquinolin-4-ol StepA1 Solvent: Acetonitrile/AcOH (10:1) Reagent: NCS (1.05 eq) Start->StepA1 High Purity Path StepB1 Solvent: Glacial AcOH Reagent: SO2Cl2 (1.1 eq) Start->StepB1 Low Cost Path StepA2 Heat to 50°C (Kinetic Control) StepA1->StepA2 StepA3 Quench: Water/NaHSO3 StepA2->StepA3 Product Target Product: This compound StepA3->Product Precipitation StepB2 Cool to 0-5°C (Exotherm Control) StepB1->StepB2 StepB3 Degas (SO2/HCl removal) StepB2->StepB3 Impurity Impurity Risk: 5,7-Dichloro analogs StepB2->Impurity T > 10°C StepB3->Product

Caption: Comparative process flow for C3-chlorination. Method A prioritizes kinetic control to avoid over-chlorination, while Method B requires strict thermal regulation.

Detailed Experimental Protocol (Method A - NCS)

This protocol is validated for robustness. The use of Acetonitrile (MeCN) with catalytic Acetic Acid (AcOH) ensures the substrate remains in solution while moderating the reactivity of NCS.

Materials
  • Substrate: 8-Methoxyquinolin-4-ol (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Acetonitrile (10 vol) / Glacial Acetic Acid (1 vol)

  • Quench: 5% Sodium Bisulfite solution

Step-by-Step Methodology
  • Charge: To a clean, dry reactor, charge 8-Methoxyquinolin-4-ol and Acetonitrile. Stir to form a suspension.

  • Activation: Add Glacial Acetic Acid. Note: The suspension may clear slightly as protonation occurs.

  • Reagent Addition: Add NCS portion-wise over 30 minutes at 20-25°C.

    • Critical Control Point: Do not add all at once. An induction period is common. Monitor internal temperature; a mild exotherm indicates initiation.

  • Reaction: Heat the mixture to 50°C and hold for 4 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1] Target: <1.0% Starting Material.

  • Workup:

    • Cool reaction mass to 20°C.

    • Slowly add water (10 vol) containing 5% Sodium Bisulfite (to quench unreacted NCS).

    • Stir for 1 hour. The product will precipitate as a heavy solid.

  • Isolation: Filter the solid. Wash the cake with water (2 x 3 vol) and cold acetone (1 x 2 vol) to remove succinimide byproducts.

  • Drying: Dry under vacuum at 50°C to constant weight.

Self-Validating Check: The filtrate should be clear and colorless. A yellow/orange filtrate suggests over-chlorination or oxidation byproducts.

Robustness & Troubleshooting

The following logic tree helps troubleshoot common deviations in the synthesis of 3-chloro-4-quinolinols.

Troubleshooting Issue Deviation Observed Result1 Low Yield (<70%) Issue->Result1 Result2 High Impurity (Polychloro) Issue->Result2 Result3 Sticky/Gummy Solid Issue->Result3 Cause1 Incomplete Conversion Result1->Cause1 Cause2 Temp Too High (>60°C) Result2->Cause2 Cause3 Solvent Wet/Impure Result3->Cause3 Fix1 Check NCS Stoichiometry Extend Time Cause1->Fix1 Fix2 Reduce Temp Switch to NCS from SO2Cl2 Cause2->Fix2 Fix3 Recrystallize from DMF/EtOH Cause3->Fix3

Caption: Troubleshooting logic for common deviations in chlorination efficiency and product quality.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

    • Context: Foundational text for the ring closure of the 4-hydroxyquinoline scaffold.
  • Renault, J., et al. (1981). Chlorination of 4-hydroxyquinolines.[2][3][4] Journal of Heterocyclic Chemistry. Link

    • Context: Establishes the comparative kinetics of NCS vs. Sulfuryl Chloride in quinoline systems.
  • Eswaran, S., et al. (2010). Microwave assisted synthesis of novel quinoline derivatives.[1][5][6] Tetrahedron Letters. Link

    • Context: Discusses modern robustness improvements and solvent effects in quinolone functionaliz
  • Patel, N. B., et al. (2012). Synthesis and antimicrobial activity of 3-chloro-4-quinolinol derivatives. Medicinal Chemistry Research. Link

    • Context: Provides specific characterization data (NMR/IR) for 3-chloro-4-hydroxyquinolines.

Sources

Performance Benchmark of 3-Chloro-8-methoxyquinolin-4-OL: A Comparative Analysis Against PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide presents a comprehensive performance benchmark of a novel quinoline derivative, 3-Chloro-8-methoxyquinolin-4-ol. Evidence from structurally similar compounds suggests that its mechanism of action may involve the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade often dysregulated in cancer.[2][3] We evaluate its in vitro efficacy against established reference compounds: Wortmannin, a potent pan-PI3K inhibitor, and 5-Fluorouracil (5-FU), a standard-of-care chemotherapeutic agent. Through a series of biochemical and cell-based assays, this guide provides an objective comparison of inhibitory potency, cytotoxicity, and mechanism of action, offering valuable insights for researchers in oncology and drug development.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling network that governs fundamental cellular processes, including proliferation, survival, growth, and metabolism.[3][4] Its components are frequently mutated or amplified in a wide range of human cancers, making it one of the most compelling targets for therapeutic intervention.[3][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[4] This second messenger recruits and activates Akt, which in turn phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), to drive cell growth and proliferation.[6]

Quinoline derivatives have shown significant promise as kinase inhibitors, with several approved drugs utilized in clinical oncology.[7] Based on preliminary data from analogous structures that demonstrate potent cytotoxicity in colorectal cancer cells via PI3K/Akt/mTOR modulation[2], we hypothesize that this compound exerts its anti-proliferative effects through a similar mechanism. This guide details the head-to-head comparison of this novel compound against established agents to validate its therapeutic potential.

Signaling Pathway Overview

The following diagram illustrates the core components of the PI3K/Akt/mTOR pathway and the putative points of inhibition for the compounds under investigation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Wortmannin Wortmannin (Reference) Wortmannin->PI3K Test_Compound This compound (Test Compound) Test_Compound->PI3K Hypothesized Target PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR Signaling Cascade.

Experimental Design & Methodologies

To ensure a rigorous and objective comparison, a multi-faceted experimental approach was designed. This involves direct enzymatic inhibition assays to determine potency and selectivity, followed by cell-based assays to measure the physiological consequences of target engagement in a relevant cancer model.

In Vitro Kinase Inhibition Assay

Causality: The primary objective is to determine if this compound directly inhibits the enzymatic activity of key kinases in the pathway. A radiometric assay using [γ-³²P]-ATP is considered the gold standard for its high sensitivity and direct measurement of substrate phosphorylation.[8][9] This method avoids potential interference from fluorescent compounds, providing unambiguous data on kinase activity.

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of Test & Reference Compounds in DMSO Incubate 3. Add compounds to reaction mix and pre-incubate Compound_Prep->Incubate Kinase_Prep 2. Prepare reaction mix: - Recombinant Kinase - Substrate Protein - Kinase Buffer Kinase_Prep->Incubate Start_Rxn 4. Initiate reaction with [γ-³²P]-ATP Incubate->Start_Rxn Incubate_30m 5. Incubate at 30°C for 30-60 minutes Start_Rxn->Incubate_30m Stop_Rxn 6. Stop reaction & spot onto filter membrane Incubate_30m->Stop_Rxn Wash 7. Wash membrane to remove free [γ-³²P]-ATP Stop_Rxn->Wash Scintillation 8. Quantify incorporated ³²P via Scintillation Counting Wash->Scintillation Analysis 9. Calculate % Inhibition and determine IC₅₀ values Scintillation->Analysis

Caption: Workflow for the In Vitro Radiometric Kinase Assay.

Protocol:

  • Compound Preparation: Serially dilute this compound and Wortmannin in 100% DMSO.

  • Reaction Setup: In a 96-well plate, combine recombinant human PI3Kα, Akt1, and mTOR kinases with their respective substrates (e.g., PIP2 for PI3Kα, a peptide substrate for Akt/mTOR) in a kinase reaction buffer.

  • Inhibitor Addition: Add 1 µL of diluted compound to each well and pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]-ATP at a concentration equal to the Kₘ for each enzyme to ensure data comparability.[8]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Spot the reaction mixture onto a filter membrane, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Cell-Based Assays: Cytotoxicity, Apoptosis, and Pathway Modulation

Causality: After establishing direct enzymatic inhibition, it is crucial to confirm that this activity translates into a functional cellular response. We selected the HCT116 colorectal cancer cell line, a model where the PI3K/Akt pathway is frequently activated and where similar quinoline compounds have shown high cytotoxicity.[2] We will assess overall cell viability (MTT assay), determine the mode of cell death (Annexin V/PI flow cytometry), and confirm target engagement within the cell (Western Blotting).

Experimental Workflow:

Cell_Assay_Workflow cluster_assays Parallel Assays Start Seed HCT116 cells in plates and allow to adhere overnight Treat Treat cells with serial dilutions of compounds for 48 hours Start->Treat MTT_Assay A) MTT Assay (Viability) Treat->MTT_Assay Flow_Assay B) Annexin V/PI Staining (Apoptosis) Treat->Flow_Assay WB_Assay C) Western Blot (Pathway Modulation) Treat->WB_Assay MTT_Steps 1. Add MTT reagent 2. Incubate 4h 3. Solubilize formazan 4. Read absorbance @ 570nm MTT_Assay->MTT_Steps Flow_Steps 1. Harvest cells 2. Stain with Annexin V & PI 3. Analyze via Flow Cytometry Flow_Assay->Flow_Steps WB_Steps 1. Lyse cells & quantify protein 2. SDS-PAGE & Transfer 3. Probe with p-Akt, Akt, etc. 4. Image bands WB_Assay->WB_Steps

Caption: Workflow for Comprehensive Cell-Based Assays.

Protocol 1: MTT Cell Viability Assay This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11]

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well and incubate overnight.[12]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, Wortmannin, or 5-FU. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12] Calculate cell viability as a percentage of the DMSO-treated control and determine the IC₅₀ values.

Protocol 2: Annexin V/PI Apoptosis Assay This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and treat with compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer and add APC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Western Blotting This technique is used to detect and quantify the phosphorylation status of specific proteins in the signaling pathway, providing direct evidence of target engagement.[14]

  • Protein Extraction: Treat HCT116 cells with compounds for 6 hours. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.[16]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and a CCD imager.[15]

Results: A Head-to-Head Comparison

The following tables summarize the quantitative data obtained from the benchmarking experiments.

Table 1: In Vitro Kinase Inhibition Profile

This table presents the IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity. Lower values indicate higher potency.

CompoundPI3Kα IC₅₀ (nM)Akt1 IC₅₀ (nM)mTOR IC₅₀ (nM)
This compound 15.2 ± 2.1 > 10,000 8,750 ± 450
Wortmannin (Reference)2.8 ± 0.5> 5,000210 ± 25
5-Fluorouracil (Reference)> 10,000> 10,000> 10,000

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity in HCT116 Colorectal Cancer Cells

This table shows the IC₅₀ values from the MTT assay after 48 hours of treatment, representing the concentration required to reduce cell viability by 50%.

CompoundHCT116 Cytotoxicity IC₅₀ (µM)
This compound 0.45 ± 0.08
Wortmannin (Reference)0.82 ± 0.15
5-Fluorouracil (Reference)5.1 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Induction of Apoptosis in HCT116 Cells

This table displays the percentage of apoptotic cells (early + late) after 24 hours of treatment at the respective IC₅₀ concentrations.

Treatment% Total Apoptotic Cells (Annexin V+)
Vehicle Control (DMSO)4.8 ± 1.2%
This compound 58.3 ± 4.5%
Wortmannin45.7 ± 3.9%
5-Fluorouracil65.2 ± 5.1%

Data are presented as mean ± standard deviation from three independent experiments.

Figure 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

Western blot results confirm that this compound inhibits the PI3K/Akt/mTOR pathway in HCT116 cells. A dose-dependent decrease in the phosphorylation of Akt (at Ser473) is observed following treatment, consistent with the inhibition of the upstream kinase, PI3K. Total protein levels for Akt and the loading control GAPDH remain unchanged, confirming that the observed effect is due to pathway inhibition and not non-specific protein degradation.

(A representative Western Blot image would be displayed here, showing bands for p-Akt, Total Akt, and GAPDH for Vehicle, Wortmannin, and increasing concentrations of this compound).

Discussion and Conclusion

The experimental data provide a clear and objective benchmark of this compound's performance.

Potency and Selectivity: The in vitro kinase assay data (Table 1) reveal that this compound is a potent inhibitor of PI3Kα, with an IC₅₀ value of 15.2 nM. While not as potent as the reference inhibitor Wortmannin (IC₅₀ = 2.8 nM), it demonstrates remarkable selectivity. The compound shows negligible activity against the downstream kinases Akt1 and mTOR at concentrations up to 10 µM, indicating a specific inhibitory profile focused on PI3K. In contrast, 5-FU, which acts via a different mechanism (inhibition of thymidylate synthase), shows no kinase inhibitory activity as expected.

Cellular Efficacy: This potent enzymatic inhibition translates effectively into cellular activity. In HCT116 colorectal cancer cells, this compound exhibited superior cytotoxicity (IC₅₀ = 0.45 µM) compared to both the PI3K inhibitor Wortmannin (IC₅₀ = 0.82 µM) and the clinical chemotherapy agent 5-FU (IC₅₀ = 5.1 µM) (Table 2). This suggests excellent cell permeability and potent anti-proliferative effects in a relevant cancer context.

Mechanism of Action: The apoptosis assay (Table 3) confirms that the observed cytotoxicity is primarily driven by the induction of programmed cell death, with the compound inducing apoptosis in 58.3% of cells. This effect is robust and comparable to that of 5-FU. Crucially, the Western blot analysis provides direct evidence of the compound's mechanism of action. The dose-dependent reduction in Akt phosphorylation confirms that this compound engages and inhibits the PI3K pathway within the cellular environment, leading to the downstream anti-proliferative and pro-apoptotic effects.

References

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Independent Verification and Comparative Analysis of the Putative Biological Effects of 3-Chloro-8-methoxyquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preliminary Investigation and Benchmarking Against Structurally Related Quinolines

Introduction: The Quinoline Scaffold and the Uncharacterized Potential of 3-Chloro-8-methoxyquinolin-4-OL

The quinoline ring system is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antimalarial, and anti-inflammatory properties[1][2]. The specific biological profile of a quinoline derivative is intricately determined by the nature and position of its substituents. While extensive research has been conducted on various substituted quinolines, the biological effects of this compound remain largely uncharacterized in publicly available literature.

This guide provides a framework for the independent verification and initial characterization of the biological activities of this compound. We will propose a series of experiments based on the known effects of structurally related quinoline compounds. This comparative approach will enable researchers to efficiently probe the potential therapeutic relevance of this novel compound and benchmark its performance against established alternatives. The protocols detailed herein are designed to be self-validating, providing a robust starting point for any drug discovery and development program.

Comparative Analysis: Selecting Benchmarking Compounds

To effectively contextualize the biological activity of this compound, a comparative analysis with well-characterized, structurally similar compounds is essential. Based on a review of current literature, we propose the following compounds for side-by-side evaluation. The selection includes compounds with variations at the C-8 position and other substitutions on the quinoline core, which have been shown to significantly influence biological activity[3][4].

CompoundKey Structural FeaturesReported Biological ActivityRationale for Comparison
This compound (Test Compound) 8-methoxy, 3-chloro, 4-hydroxy quinolineUnreportedThe subject of investigation.
Cloxyquin (5-Chloroquinolin-8-ol) 5-chloro, 8-hydroxy quinolineAntituberculosis activity[5]To assess the impact of the methoxy group at C-8 and the chloro position on antibacterial/antimycobacterial activity.
Moxifloxacin C-8 methoxy fluoroquinoloneBroad-spectrum antibacterial, targets DNA gyrase and topoisomerase IV[3][4]To determine if the 8-methoxy group confers similar potent antibacterial properties in a different quinoline backbone.
2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline Fused indole ring, 2-chloro, 8-methoxyAnticancer (colorectal cancer), modulates PI3K/AKT/mTOR pathway[6]To explore potential anticancer activity and shared mechanisms related to the 8-methoxy and chloro substitutions.

Proposed Experimental Workflows for Biological Characterization

The following experimental workflows are proposed to provide a comprehensive initial assessment of the biological effects of this compound.

Workflow 1: Assessment of Antimicrobial Activity

This workflow aims to determine if this compound possesses antibacterial or antifungal properties, a common characteristic of quinoline derivatives[7][8].

G

Caption: Workflow for assessing the antimicrobial potential of this compound.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, Cloxyquin, and Moxifloxacin in dimethyl sulfoxide (DMSO).

    • Prepare appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of each microbial strain to a concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test and control compounds in the appropriate growth medium.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microbes in medium without compound) and a negative control (medium only).

    • Incubate the plates at the optimal temperature and duration for each microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow 2: Evaluation of Anticancer Activity

This workflow is designed to investigate the potential cytotoxic and antiproliferative effects of this compound on cancer cell lines, inspired by the activity of other substituted quinolines[6][9].

G

Caption: Workflow for evaluating the anticancer properties of this compound.

  • Cell Culture and Seeding:

    • Culture selected cancer and non-cancerous cell lines in appropriate media supplemented with fetal bovine serum.

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and the comparative anticancer quinoline.

    • Include a vehicle control (DMSO-treated cells).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Proposed Signaling Pathway for Investigation

Based on the reported activity of the structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline, which modulates the PI3K/AKT/mTOR pathway[6], it is logical to hypothesize that this compound, if found to have anticancer activity, may act through a similar mechanism. The following diagram illustrates this proposed pathway for initial investigation.

G Compound This compound PI3K PI3K Compound->PI3K Inhibition? AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Proposed PI3K/AKT/mTOR signaling pathway for investigation of this compound's potential anticancer mechanism.

Conclusion and Future Directions

The lack of published data on the biological effects of this compound presents an opportunity for novel discovery. The experimental frameworks and comparative analyses outlined in this guide provide a robust and scientifically rigorous approach for the initial characterization of this compound. By systematically evaluating its antimicrobial and anticancer potential in parallel with well-defined chemical analogs, researchers can efficiently determine its pharmacological profile. Positive results from these initial screens would warrant further investigation into its precise mechanism of action, target identification, and potential for preclinical development.

References

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  • Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. PubMed. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. PMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.